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  • Product: 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers)
  • CAS: 112018-12-9

Core Science & Biosynthesis

Foundational

The Biological Role of 5,8-Epoxy-13-cis Retinoic Acid in Cellular Proteostasis: A Technical Guide to Pharmacological Chaperoning

Executive Summary In the landscape of G protein-coupled receptor (GPCR) pharmacology, the management of receptor misfolding and endoplasmic reticulum (ER) retention remains a critical bottleneck. 5,8-Epoxy-13-cis Retinoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the management of receptor misfolding and endoplasmic reticulum (ER) retention remains a critical bottleneck. 5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA), traditionally recognized merely as an oxidative metabolite of isotretinoin, has recently emerged as a highly potent pharmacological chaperone[1][2]. By selectively binding to the orthosteric pocket of opsin without forming a covalent Schiff base, 13-cis-5,8-ERA stabilizes mutant GPCRs, allowing them to bypass ER-associated degradation (ERAD) and traffic successfully to the plasma membrane[2][3]. This whitepaper provides an in-depth technical analysis of its metabolic origins, its mechanism of action in cellular proteostasis, and the self-validating experimental protocols used to quantify its efficacy.

Metabolic Origins and Chemical Identity

5,8-Epoxy-13-cis Retinoic Acid (CAS No: 112018-12-9) is a complex organic compound characterized by a hexahydro-benzofuran ring and a conjugated polyene chain[4]. Biologically, it is generated as a downstream oxidative metabolite of 13-cis-retinoic acid (isotretinoin)[1].

The metabolic conversion is driven by microsomal enzymes, notably prostaglandin H (PGH) synthase or via reactive oxygen species (ROS)[5]. The oxidation initially yields an unstable 5,6-epoxy-13-cis-retinoic acid intermediate. Under physiological or slightly acidic conditions, this intermediate undergoes a rapid rearrangement to form the more stable furanoid structure of 5,8-epoxy-13-cis-retinoic acid[5].

MetabolicPathway Iso 13-cis-Retinoic Acid (Isotretinoin) Epoxy56 5,6-Epoxy-13-cis-RA (Unstable Intermediate) Iso->Epoxy56 Oxidation Enzyme Microsomal Oxidation (PGH Synthase) Enzyme->Epoxy56 Epoxy58 5,8-Epoxy-13-cis-RA (13-cis-5,8-ERA) Epoxy56->Epoxy58 Acidic Rearrangement

Metabolic oxidation of 13-cis-retinoic acid to 13-cis-5,8-ERA.

Mechanism of Action: Orthosteric Stabilization Without Covalent Tethering

The most profound biological role of 13-cis-5,8-ERA lies in its ability to act as a pharmacological chaperone for rhodopsin, the visual GPCR responsible for phototransduction[3]. Mutations in the RHO gene (such as T17M) cause the opsin protein to misfold, leading to toxic accumulation in the ER and triggering apoptosis—a primary driver of Autosomal Dominant Retinitis Pigmentosa (adRP)[2].

While native 11-cis-retinal and its analog 9-cis-retinal can chaperone these mutants, they form a covalent Schiff base bond with Lys296 in the apo-opsin pocket[3]. This irreversible tethering can lead to long-term cytotoxicity and receptor desensitization.

Through 3, 13-cis-5,8-ERA was identified as a molecule that fits perfectly into opsin's orthosteric binding pocket but lacks the ability to form a Schiff base bond [3]. This non-covalent engagement provides sufficient thermodynamic stability to the mutant protein, allowing it to fold correctly, exit the ER, undergo Golgi glycosylation, and route to the plasma membrane without permanently locking the receptor in an inactive state[2].

ChaperoneMechanism Mutant Misfolded Rhodopsin (ER Retained) Complex Stabilized Opsin Complex (No Schiff Base) Mutant->Complex Orthosteric Binding ERA 13-cis-5,8-ERA (Chaperone) ERA->Complex Non-covalent Golgi Golgi Apparatus (Glycosylation) Complex->Golgi ER Exit Membrane Plasma Membrane (Functional Rescue) Golgi->Membrane Membrane Routing

Pharmacological chaperone mechanism of 13-cis-5,8-ERA in rescuing misfolded rhodopsin.

Quantitative Efficacy in adRP Models

The efficacy of 13-cis-5,8-ERA has been benchmarked against 9-cis-retinal in rescuing the T17M rhodopsin mutant. Despite not forming a covalent bond, 13-cis-5,8-ERA demonstrates a significantly higher binding affinity (lower EC50) and comparable cellular routing metrics[2].

Table 1: Comparative Binding and Rescue Metrics for Rhodopsin Chaperones

Pharmacological LigandEC50 for Opsin Binding (nM)Schiff Base FormationPCC (Membrane Colocalization)RetP1/1D4 Index (Maturation)
13-cis-5,8-ERA 8.6 ± 0.2No0.500.60
9-cis-retinal 123.9 ± 7.0Yes0.460.59

Data synthesized from 2[2]. PCC = Pearson Correlation Coefficient.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols detail the causal logic and step-by-step execution required to validate the chaperone activity of 13-cis-5,8-ERA.

Protocol 1: In Vitro Opsin Binding via Trp265 Fluorescence Quenching

Causality & Rationale: Tryptophan 265 (W265) is located in transmembrane domain VI, directly adjacent to the retinal-binding pocket. When 13-cis-5,8-ERA enters the pocket, it alters the local dielectric microenvironment and sterically interacts with W265, quenching its intrinsic fluorescence. This provides a label-free, real-time readout of orthosteric engagement, allowing for precise EC50 calculation without radioactive tags[2].

Step-by-Step Workflow:

  • Preparation: Purify recombinant apo-opsin from stable cell lines and reconstitute it in detergent micelles (e.g., 0.1% n-dodecyl-β-D-maltoside) to maintain native transmembrane folding.

  • Baseline Measurement: Place the opsin solution in a quartz cuvette. Excite the sample at 280 nm and monitor the baseline emission spectrum peaking at 330 nm using a spectrofluorometer.

  • Titration: Progressively titrate 13-cis-5,8-ERA into the cuvette at concentrations ranging from 0.1 nM to 1 μM. Allow 3 minutes of equilibration per injection.

  • Data Analysis: Record the quenching of the 330 nm emission peak. Plot the fractional quenching ( ΔF/F0​ ) against the logarithmic ligand concentration. Fit the data to a non-linear regression dose-response curve to derive the EC50 (expected ~8.6 nM)[2].

Protocol 2: Subcellular Localization and ER Rescue Assay

Causality & Rationale: Misfolded T17M opsin is flagged by ER quality control and retained, resulting in a low Pearson Correlation Coefficient (PCC) with plasma membrane markers. Furthermore, ER-retained opsin lacks mature Golgi-derived glycosylation. By treating cells with 13-cis-5,8-ERA, the stabilized protein bypasses ERAD, traffics through the Golgi, and reaches the membrane. The RetP1/1D4 index directly quantifies this biochemical maturation[2].

Step-by-Step Workflow:

  • Transfection: Seed HEK293 cells on glass coverslips and transfect them with a plasmid encoding the T17M rhodopsin mutant tagged with a C-terminal 1D4 epitope.

  • Chaperone Treatment: 4 hours post-transfection, replace the media with retinoid-free medium supplemented with 10 μM 13-cis-5,8-ERA. Rationale: A 24-hour incubation provides sufficient time for de novo protein synthesis, chaperone-mediated folding, and transit through the secretory pathway.

  • Immunofluorescence (PCC): Fix cells with 4% paraformaldehyde. Co-stain with the RetP1 antibody (recognizing the mature N-terminus of opsin) and a fluorescent plasma membrane marker (e.g., Wheat Germ Agglutinin). Quantify the PCC using confocal microscopy[2].

  • Immunoblotting (RetP1/1D4 Index): Lyse a parallel set of treated cells. Run the lysate on an SDS-PAGE gel and probe with both RetP1 and 1D4 antibodies. Calculate the ratio of the mature, higher-molecular-weight glycoform (RetP1 signal) to total opsin (1D4 signal) to validate ER exit[2].

Implications for Drug Development

The characterization of 5,8-Epoxy-13-cis Retinoic Acid represents a paradigm shift in the treatment of conformational diseases. By proving that high-affinity orthosteric stabilization can be achieved without covalent Schiff base formation, 13-cis-5,8-ERA paves the way for a new class of non-covalent, low-toxicity pharmacological chaperones[2][3]. Future drug development efforts can leverage its hexahydro-benzofuran scaffold to design next-generation therapeutics for Retinitis Pigmentosa and other GPCR-misfolding disorders.

References

  • Pharmaffiliates. "5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers)".
  • ResearchGate. "Free Radical Oxidation of ( E )-Retinoic Acid by the Fenton Reagent: Competing Epoxidation and Oxidative Breakdown Pathways".
  • MDPI. "The Retinoid and Non-Retinoid Ligands of the Rod Visual G Protein-Coupled Receptor". MDPI.
  • NIH PMC. "A Small Chaperone Improves Folding and Routing of Rhodopsin Mutants Linked to Inherited Blindness".
  • CymitQuimica. "CAS 112018-12-9: (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)

Sources

Exploratory

The Elusive Pharmacokinetics of 5,8-Epoxy-13-cis-Retinoic Acid Diastereomers: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the current understanding of the pharmacokinetics of 5,8-epoxy-13-cis-retinoic acid diastereomers, known metabolites and potential impurities of the thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the current understanding of the pharmacokinetics of 5,8-epoxy-13-cis-retinoic acid diastereomers, known metabolites and potential impurities of the therapeutic agent 13-cis-retinoic acid (isotretinoin). Recognizing the scarcity of direct pharmacokinetic data for these specific diastereomers, this document synthesizes available information on the metabolism of the parent compound, the analytical challenges in their characterization, and their potential biological significance. A central focus is placed on the prevailing hypothesis that 5,8-epoxy-retinoic acid may arise as an artifact from the chemically labile 5,6-epoxy-retinoic acid during analytical procedures. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of retinoids, offering a structured framework for future investigations into the absorption, distribution, metabolism, and excretion (ADME) of these elusive compounds.

Introduction: The Context of 13-cis-Retinoic Acid and its Metabolites

13-cis-retinoic acid (isotretinoin) is a synthetic retinoid widely used in the treatment of severe acne and certain cancers.[1] Its therapeutic and toxicological profiles are intrinsically linked to its complex metabolism, which generates a variety of isomers and oxidative products. Among these are the epoxy derivatives, which have garnered interest due to their potential biological activities. While the 4-oxo metabolite of 13-cis-retinoic acid is the most abundant in plasma, epoxy metabolites also contribute to the overall metabolic profile.[2][3]

This guide specifically addresses the 5,8-epoxy-13-cis-retinoic acid diastereomers. These compounds are structurally characterized by an ether linkage between the C5 and C8 positions of the cyclohexenyl ring. However, their in vivo significance is a subject of debate, with evidence suggesting they may be analytical artifacts rather than true physiological metabolites.[4][5]

The Formation of 5,8-Epoxy-13-cis-Retinoic Acid: A Tale of Two Pathways

The presence of 5,8-epoxy-13-cis-retinoic acid in biological samples can be conceptualized through two distinct, yet potentially interconnected, pathways: enzymatic formation and artifactual generation.

Putative Enzymatic Formation

The epoxidation of the cyclohexenyl ring of retinoic acid is a known metabolic pathway. The formation of the 5,6-epoxy metabolite from both all-trans- and 13-cis-retinoic acid is catalyzed by an enzyme system that requires molecular oxygen, magnesium ions, ATP, and NADPH.[6] This enzymatic activity is prominent in the kidney, intestine, and liver.[6] While direct evidence for the enzymatic formation of the 5,8-epoxy isomer is lacking, it is plausible that related enzymatic mechanisms could be involved. Cytochrome P450 (CYP) enzymes, particularly from the CYP3A and CYP2C families, are known to be involved in the oxidative metabolism of 13-cis-retinoic acid.[7]

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13-cis-Retinoic Acid 13-cis-Retinoic Acid CYP450 Enzymes (e.g., CYP3A4, CYP2C8) CYP450 Enzymes (e.g., CYP3A4, CYP2C8) 13-cis-Retinoic Acid->CYP450 Enzymes (e.g., CYP3A4, CYP2C8) 5,6-Epoxy-13-cis-Retinoic Acid 5,6-Epoxy-13-cis-Retinoic Acid CYP450 Enzymes (e.g., CYP3A4, CYP2C8)->5,6-Epoxy-13-cis-Retinoic Acid Epoxidation Acidic Conditions (during extraction/analysis) Acidic Conditions (during extraction/analysis) 5,6-Epoxy-13-cis-Retinoic Acid->Acidic Conditions (during extraction/analysis) 5,8-Epoxy-13-cis-Retinoic Acid 5,8-Epoxy-13-cis-Retinoic Acid Acidic Conditions (during extraction/analysis)->5,8-Epoxy-13-cis-Retinoic Acid Rearrangement

Caption: Proposed pathways for the appearance of 5,8-epoxy-13-cis-retinoic acid.

The Artifact Hypothesis: A Critical Consideration

A significant body of evidence suggests that 5,8-oxyretinoic acid is not a true in vivo metabolite but rather an artifact of the analytical process.[4][5] It is proposed that the physiologically formed 5,6-epoxyretinoic acid is unstable under acidic conditions, which are often employed during extraction and chromatographic analysis. This acidic environment can catalyze the rearrangement of the 5,6-epoxide to the more stable 5,8-epoxy (furanoid) structure.[5]

This hypothesis has profound implications for the interpretation of pharmacokinetic data. The detection of 5,8-epoxy-13-cis-retinoic acid in a sample may not reflect its endogenous concentration but rather the presence and subsequent conversion of its 5,6-epoxy precursor. Therefore, any study aiming to quantify the 5,8-epoxy diastereomers must employ analytical methods that mitigate this potential for artifact formation.

Pharmacokinetic Profile (ADME): An Extrapolation from the Parent Compound and Related Metabolites

Due to the lack of direct studies, the pharmacokinetic properties of 5,8-epoxy-13-cis-retinoic acid diastereomers can only be inferred from the behavior of 13-cis-retinoic acid and its other metabolites.

Table 1: Postulated Pharmacokinetic Properties of 5,8-Epoxy-13-cis-Retinoic Acid Diastereomers

Pharmacokinetic ParameterPostulated CharacteristicsRationale and Supporting Evidence
Absorption Likely low to negligible direct oral absorption.As a metabolite, its systemic presence would primarily depend on the absorption and subsequent metabolism of the parent drug, 13-cis-retinoic acid. The absorption of 13-cis-retinoic acid itself is variable.[8]
Distribution Expected to be bound to plasma proteins, similar to other retinoids.Retinoids are lipophilic and are transported in the circulation bound to albumin and other proteins.[8] The extent of tissue distribution is unknown.
Metabolism If formed in vivo, it would likely undergo further metabolism.Retinoids are subject to extensive phase I (oxidation) and phase II (glucuronidation) metabolism.[2][6] The epoxy group may be a site for further enzymatic modification.
Excretion Likely excreted in bile and urine as more polar metabolites.The primary routes of elimination for 13-cis-retinoic acid and its metabolites are through biliary and urinary excretion after metabolic conversion to more water-soluble compounds.[9]

Analytical Methodologies: A Crucial Step for Accurate Quantification

The accurate analysis of 5,8-epoxy-13-cis-retinoic acid diastereomers is challenging due to their potential for artifactual formation and the presence of multiple isomers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of retinoids.[10]

Proposed Experimental Protocol for the Analysis of 5,8-Epoxy-13-cis-Retinoic Acid Diastereomers

This protocol outlines a general approach for the analysis of the target compounds in biological matrices, with a strong emphasis on minimizing artifact formation.

  • Sample Collection and Handling:

    • Collect biological samples (plasma, tissue homogenates) and immediately protect them from light.

    • Store samples at -80°C until analysis.

    • All subsequent steps should be performed under yellow or red light to prevent photoisomerization.

  • Extraction:

    • Employ a liquid-liquid extraction protocol under neutral or slightly basic pH conditions to prevent the acid-catalyzed rearrangement of the 5,6-epoxy isomer.

    • A suitable extraction solvent would be a mixture of ethyl acetate and hexane.

    • The extraction should be performed rapidly and at a low temperature.

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18) for separation.

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended.

    • The use of a chiral column may be necessary to resolve the different diastereomers.

  • Detection and Quantification:

    • LC-MS/MS provides the highest sensitivity and selectivity for detection.

    • Monitor for specific parent-to-daughter ion transitions for both the 5,8-epoxy and 5,6-epoxy isomers to differentiate them.

    • Use stable isotope-labeled internal standards for accurate quantification.

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cluster_protocol Analytical Workflow Sample Collection Sample Collection Extraction (Neutral/Basic pH) Extraction (Neutral/Basic pH) Sample Collection->Extraction (Neutral/Basic pH) Protect from light Chromatographic Separation (HPLC) Chromatographic Separation (HPLC) Extraction (Neutral/Basic pH)->Chromatographic Separation (HPLC) Prevent artifact formation Detection (LC-MS/MS) Detection (LC-MS/MS) Chromatographic Separation (HPLC)->Detection (LC-MS/MS) Isomer separation Data Analysis Data Analysis Detection (LC-MS/MS)->Data Analysis Quantification

Caption: Key steps in the analytical workflow for 5,8-epoxy-13-cis-retinoic acid.

Biological Activity and Significance: An Area for Future Research

The biological activity of 5,8-epoxy-13-cis-retinoic acid diastereomers is largely uncharacterized. Retinoids exert their biological effects primarily through binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[11][12] While data for the 5,8-epoxy isomer is not available, studies on the related all-trans-5,6-epoxy retinoic acid have shown that it can bind to RARs.[13]

Future research should focus on:

  • Synthesizing pure analytical standards of the 5,8-epoxy-13-cis-retinoic acid diastereomers.

  • Developing and validating analytical methods that can definitively distinguish between the 5,6- and 5,8-epoxy isomers in biological samples.

  • Conducting in vitro studies to assess the binding affinity and activation of RARs and RXRs by the purified 5,8-epoxy diastereomers.

  • Performing in vivo pharmacokinetic studies in animal models using the purified compounds to determine their true ADME profiles.

Conclusion

The pharmacokinetics of 5,8-epoxy-13-cis-retinoic acid diastereomers remain an enigmatic area of retinoid research. The prevailing evidence suggests that their detection in biological samples may be largely attributable to the analytical conversion of the 5,6-epoxy precursor. This technical guide emphasizes the critical need for analytical rigor to differentiate between genuine in vivo metabolites and procedural artifacts. While direct pharmacokinetic data is absent, by understanding the metabolism of the parent compound, 13-cis-retinoic acid, and employing appropriate analytical strategies, researchers can begin to unravel the true physiological relevance, if any, of these elusive diastereomers. Future studies, contingent on the availability of pure standards and validated analytical methods, will be instrumental in defining their biological activity and pharmacokinetic profile, thereby completing a crucial piece of the complex puzzle of retinoid metabolism.

References

  • Raner, G. M., et al. (1996). Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. Molecular Pharmacology, 49(3), 515-522.
  • Napoli, J. L., et al. (1978). Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. Proceedings of the National Academy of Sciences of the United States of America, 75(6), 2603–2605. [Link]

  • DeLuca, H. F., et al. (1981). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. Annals of the New York Academy of Sciences, 359, 25–36. [Link]

  • Marill, J., et al. (2002). Human cytochrome P450s involved in the metabolism of 9-cis- and 13-cis-retinoic acids. Biochemical Pharmacology, 63(5), 935-945.
  • Isoherranen, N., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 287(49), 41925–41934. [Link]

  • Sonawane, R., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 4-oxo-metabolite in neuroblastoma. British Journal of Pharmacology, 171(21), 4846-4859. [Link]

  • McCormick, A. M., et al. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Journal of Biological Chemistry, 255(10), 4766-4771.
  • Napoli, J. L., & McCormick, A. M. (1983). 13-cis-retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration. Biochimica et Biophysica Acta, 752(3), 499-506.
  • Colburn, W. A., et al. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. European Journal of Clinical Pharmacology, 24(5), 689-694.
  • Hill, D. L., & Struck, R. F. (1980). Disposition of all-trans- and 13-cis-retinoic acids and n-hydroxyethylretinamide in mice after intravenous administration. Drug Metabolism and Disposition, 8(1), 8-11.
  • Thatcher, J. E., et al. (2009). Expression and Functional Characterization of Cytochrome P450 26A1, a Retinoic Acid Hydroxylase. Journal of Biological Chemistry, 284(43), 29548–29559. [Link]

  • Colburn, W. A., et al. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. European Journal of Clinical Pharmacology, 24(5), 689-694.
  • McCormick, A. M., et al. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090.
  • McCormick, A. M., et al. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090.
  • DeLuca, H. F., et al. (1981). THE METABOLISM OF RETINOIC ACID TO 5,6-EPOXYRETINOIC ACID, RETINOYL-β-GLUCURONIDE, AND OTHER POLAR METABOLITES. Annals of the New York Academy of Sciences, 359, 25-36.
  • Meyskens, F. L., Jr, et al. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical reviews in oncology/hematology, 3(1), 75–101. [Link]

  • Eichele, G., et al. (2002). RAR-RXR selectivity and biological activity of new retinoic acid analogues with heterocyclic or polycyclic aromatic systems. Bioorganic & medicinal chemistry, 10(7), 2099–2102.
  • Brazzell, R. K., & Colburn, W. A. (1982). Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review.
  • Frolik, C. A. (1980). In vitro and in vivo metabolism of all-trans- and 13-cis-retinoic acid in hamsters. Identification of 13-cis-4-oxoretinoic acid. The Journal of biological chemistry, 255(17), 8049–8052.
  • Sciex. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

  • Raner, G. M., et al. (1996). Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. Molecular Pharmacology, 49(3), 515-522.
  • Khoo, K. C., et al. (1982). Pharmacokinetics of isotretinoin following a single oral dose. Journal of clinical pharmacology, 22(8-9), 395–402.
  • Guengerich, F. P. (2009). Epoxidation Activities of Human Cytochromes P450c17 and P450c21. Biochemistry, 48(34), 8139–8141. [Link]

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735.
  • Ukaaz Publications. (2024). An RP-HPLC method development and validation of organic impurities in isotretinoin.
  • BenchChem. (2025). Binding Affinity of 5,6-Epoxy-13-cis-Retinoic Acid for RAR and RXR Receptors: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Al-Malki, A. L., et al. (2021). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. Molecules, 26(22), 6939. [Link]

  • Blaner, W. S. (2001). Cellular metabolism and actions of 13-cis-retinoic acid.
  • Levin, A. A., et al. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR.
  • Vahlquist, A. (1985). The in vitro metabolism of 13-cis-retinoic acid in a model sebaceous structure, the rat preputial gland.
  • Pharmaffiliates. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers). Retrieved from [Link]

  • Breit, B., & Frank, M. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of organic chemistry, 79(18), 8680–8686. [Link]

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Foundational

The In Vivo Formation and Pharmacological Dynamics of 5,8-Epoxy-13-cis Retinoic Acid: A Technical Whitepaper

Executive Summary 5,8-Epoxy-13-cis retinoic acid (13-cis-5,8-ERA) is a highly specific oxidative metabolite of 13-cis-retinoic acid (isotretinoin). Historically categorized merely as a downstream clearance product of ret...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Epoxy-13-cis retinoic acid (13-cis-5,8-ERA) is a highly specific oxidative metabolite of 13-cis-retinoic acid (isotretinoin). Historically categorized merely as a downstream clearance product of retinoid metabolism, recent structural biology and pharmacological screenings have repositioned 13-cis-5,8-ERA as a potent, non-covalent pharmacological chaperone. It exhibits remarkable efficacy in rescuing misfolded rhodopsin mutants associated with autosomal dominant Retinitis Pigmentosa (adRP). This whitepaper delineates the in vivo enzymatic formation pathways of 13-cis-5,8-ERA, details its structural significance, and provides field-validated, self-correcting experimental methodologies for its pharmacokinetic quantification.

The In Vivo Metabolic Pathway: CYP26-Mediated Epoxidation

Retinoid homeostasis is tightly regulated by the cytochrome P450 26 (CYP26) family of enzymes, primarily CYP26A1, CYP26B1, and CYP26C1[1]. These monooxygenases are strictly dedicated to the metabolism of retinoic acid (RA) isomers, preventing retinoid toxicity during embryonic development and adult tissue maintenance[2].

While all-trans-retinoic acid (ATRA) is the canonical substrate, 13-cis-retinoic acid undergoes parallel, albeit distinct, oxidative processing. The in vivo formation of 13-cis-5,8-ERA is catalyzed predominantly by CYP26A1[3]. The enzyme facilitates the addition of an oxygen atom across the C5-C8 double bonds of the β-ionone ring, forming a stable epoxide bridge.

Causality in Enzyme Specificity: The active site of CYP26A1 is uniquely contoured to accommodate the bent conformation of the 13-cis isomer. Unlike retinal or retinol, which lack the terminal carboxylate required for anchoring in the CYP26 active site, 13-cis-RA is perfectly positioned for oxidation at the ionone ring, yielding the 5,8-epoxy derivative[1].

Pathway VitA Vitamin A (Retinol) Retinal Retinaldehyde VitA->Retinal RDH ATRA All-trans-Retinoic Acid (ATRA) Retinal->ATRA RALDH Iso 13-cis-Retinoic Acid (Isotretinoin) ATRA->Iso Isomerization CYP CYP26A1 / CYP26B1 (Monooxygenase) Iso->CYP Substrate Binding Epoxy 5,8-Epoxy-13-cis-Retinoic Acid CYP->Epoxy 5,8-Epoxidation

In vivo metabolic pathway of 5,8-Epoxy-13-cis-Retinoic Acid via CYP26 enzymes.

Pharmacological Significance: A Novel Chaperone for Retinitis Pigmentosa

Beyond its role as a metabolic intermediate, 13-cis-5,8-ERA has been identified as a potent pharmacological chaperone. In adRP, mutations in the RHO gene (e.g., P23H, T17M, E181K) cause rhodopsin to misfold and aggregate in the endoplasmic reticulum (ER), leading to photoreceptor apoptosis[4].

Recent in vitro and in vivo screening revealed that 13-cis-5,8-ERA binds to the orthosteric retinal-binding pocket of apo-opsin[5]. Crucially, unlike 9-cis-retinal or 11-cis-retinal, 13-cis-5,8-ERA cannot form a Schiff base bond due to its carboxylate terminus[5]. This non-covalent, reversible binding stabilizes the receptor, mitigates ER retention, and promotes routing to the plasma membrane without locking the receptor in an inactive state[4].

Quantitative Chaperone Efficacy

The following table summarizes the structural network perturbation and chaperone efficacy of 13-cis-5,8-ERA compared to the traditional 9-cis-retinal standard (tested at 10 μM)[4].

Parameter / Mutant Target13-cis-5,8-ERA9-cis-retinalFold Difference (Efficacy)
T17M Plasma Membrane Localization (PCC)0.500.46~1.1x
T17M Surface Expression Index (RetP1/1D4)0.600.59~1.0x
P23H ER Retention MitigationHighModerate~2.0x higher
E181K Plasma Membrane RoutingHighModerate~2.0x higher
Schiff Base Formation No (Reversible)Yes (Covalent)N/A

Experimental Methodologies

To rigorously study the in vivo formation and pharmacokinetics of 13-cis-5,8-ERA, highly controlled protocols are required. Retinoids are notoriously susceptible to photo-isomerization and oxidative degradation. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro CYP26A1 Enzymatic Assay

Objective: Quantify the intrinsic clearance and formation rate of 13-cis-5,8-ERA from 13-cis-RA. Rationale: Using recombinant human CYP26A1 isolates the specific metabolic contribution of this enzyme, eliminating confounding variables present in whole-liver microsomes.

  • Preparation (Critical Step): Perform all steps under dim amber light. Causality: Standard fluorescent lighting induces rapid UV-mediated isomerization of 13-cis-RA to ATRA, which would artificially skew the substrate pool.

  • Reaction Mixture: Combine 50 pmol recombinant human CYP26A1, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2.

  • Substrate Addition: Introduce 13-cis-RA (concentrations ranging from 0.1 to 10 μM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for P450 monooxygenase activity; without it, the epoxidation cannot proceed.

  • Termination & Self-Validation: After 15 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing 50 nM Isotretinoin-D5 (Internal Standard). Self-Validation: The D5 isotope perfectly mimics the physicochemical properties of the target. Tracking its recovery ensures that any extraction losses are mathematically normalized during MS analysis, validating the entire extraction run.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins. Extract the supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Quantification Workflow

Objective: High-sensitivity detection of 13-cis-5,8-ERA in complex biological matrices (e.g., murine retina or liver homogenates).

Workflow S1 1. Tissue Homogenization (Amber Light, 4°C) S2 2. Protein Precipitation (Acetonitrile + D5-IS) S1->S2 S3 3. Solid Phase Extraction (Reverse-Phase SPE) S2->S3 S4 4. UHPLC Separation (C18 Column, Gradient) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5

Step-by-step workflow for LC-MS/MS quantification of retinoid metabolites.

Step-by-Step LC-MS/MS Methodology:

  • Solid Phase Extraction (SPE): Load the supernatant from Protocol A (or tissue homogenate) onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol. Causality: SPE removes highly abundant phospholipids that cause severe ion suppression in the mass spectrometer, significantly enhancing the signal-to-noise ratio for the 316.4 m/z parent ion of 13-cis-5,8-ERA.

  • Chromatography: Inject 10 μL onto a C18 UHPLC column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: A steep gradient ensures baseline separation of 13-cis-5,8-ERA from its diastereomers and other isobaric retinoids (like 4-oxo-13-cis-RA), preventing false-positive quantification.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 317.2 → 299.2 (loss of water) for 13-cis-5,8-ERA. Self-Validation: MRM mode filters out matrix noise by requiring both the specific parent mass and the specific fragment mass, acting as a secondary confirmation of analyte identity.

Conclusion

The in vivo formation of 5,8-Epoxy-13-cis retinoic acid represents a fascinating intersection of endogenous clearance mechanisms and exogenous therapeutic potential. Driven primarily by the stereospecific oxidative capacity of CYP26A1, this metabolite has transcended its status as a mere byproduct. Its non-covalent chaperone activity against mutant rhodopsin opens a new frontier in the treatment of inherited retinal dystrophies. For drug development professionals, mastering the synthesis, extraction, and quantification of 13-cis-5,8-ERA is the foundational step toward unlocking its clinical utility.

References

  • Expression and Functional Characterization of Cytochrome P450 26A1, a Retinoic Acid Hydroxylase. ResearchGate.1

  • Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases. PMC - National Institutes of Health. 2

  • Retinoid Signaling in Skeletal Development: Scoping the System for Predictive Toxicology. PMC - National Institutes of Health. 3

  • A Small Chaperone Improves Folding and Routing of Rhodopsin Mutants Linked to Inherited Blindness. PMC - National Institutes of Health. 4

  • The Retinoid and Non-Retinoid Ligands of the Rod Visual G Protein-Coupled Receptor. MDPI. 5

Sources

Exploratory

Structural Characterization and Biological Profiling of 5,8-Epoxy-13-cis Retinoic Acid Isomers

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Introduction: Pharmacological Relevance and Structural Complexity 13...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction: Pharmacological Relevance and Structural Complexity

13-cis-retinoic acid (isotretinoin) is a highly active retinoid utilized in dermatology and oncology. During its phase I metabolism, it undergoes extensive oxidation by Cytochrome P450 enzymes, yielding several bioactive metabolites, including 4-oxo-13-cis-retinoic acid and 5,8-epoxy-13-cis-retinoic acid 1[1].

Recently, 5,8-epoxy-13-cis-retinoic acid (13-cis-5,8-ERA) has garnered significant attention in visual cycle modulation. Identified via virtual screening against the retinal-binding site, this compound acts as an orthosteric inhibitor of apo-opsin 2[2]. Unlike 11-cis-retinal, 13-cis-5,8-ERA lacks the aldehyde necessary to form a Schiff base with the receptor. Instead, it functions as a pharmacological chaperone, stabilizing misfolded rod opsin mutants—a mechanism with profound therapeutic potential for autosomal dominant retinitis pigmentosa (adRP)3[3].

The introduction of the 5,8-epoxy bridge across the cyclohexenyl ring generates new stereocenters at C5 and C8. Consequently, the synthesized or metabolically extracted compound exists as a mixture of diastereomers (e.g., 5R,8S vs. 5S,8R)4[4]. Characterizing these isomers requires a highly controlled, multi-modal analytical approach to prevent artifactual degradation.

Pathway Isotretinoin 13-cis-Retinoic Acid (Isotretinoin) CYP Cytochrome P450 Oxidation Isotretinoin->CYP Epoxy 5,8-Epoxy-13-cis-RA (Metabolite / Ligand) CYP->Epoxy Opsin Apo-Opsin Receptor (Misfolded/Unstable) Epoxy->Opsin Orthosteric Binding Stabilized Stabilized Opsin Complex (No Schiff Base Formation) Opsin->Stabilized Chaperone Effect

Metabolic generation of 5,8-epoxy-13-cis-RA and its chaperone-like stabilization of rod opsin.

Quantitative Data & Physicochemical Properties

To establish a baseline for analytical characterization, the theoretical and computed physicochemical properties of 5,8-epoxy-13-cis-retinoic acid are summarized below.

Table 1: Physicochemical Properties
PropertyValueAnalytical Relevance
Molecular Formula C₂₀H₂₈O₃Determines exact mass for High-Resolution MS[5].
Molecular Weight 316.43 g/mol Target precursor ion [M+H]⁺ at m/z 317.2[4].
LogP (Lipophilicity) > 4.5 (Estimated)Necessitates reverse-phase or non-polar solvent systems[2].
Stereocenters Defined at C5, C8; Polyene at C13Requires chiral chromatography and 2D NMR for absolute assignment[5].
UV Absorbance (λmax) ~298 - 306 nmDiene/Triene conjugation shift due to epoxy interruption[6].

Analytical Workflows for Structural Elucidation

Because retinoids are highly susceptible to photoisomerization and oxidation by transition metals or dissolved oxygen, standard analytical workflows will fail if ambient conditions are not strictly controlled7[7].

Workflow Prep Sample Preparation (Amber Vials, Argon Purge) HPLC Chiral HPLC Separation (Reverse-Phase, Gradient) Prep->HPLC MS High-Resolution LC-MS/MS (ESI+, CID Fragmentation) HPLC->MS NMR 1H & 13C NMR Spectroscopy (COSY, NOESY in C6D6) HPLC->NMR Elucidation Stereochemical Assignment (Diastereomer Identification) MS->Elucidation NMR->Elucidation

Analytical workflow for the isolation and structural elucidation of 5,8-epoxy-13-cis RA isomers.

Protocol 1: Chiral LC-MS/MS Separation and Mass Determination

Causality Rationale: Standard C18 columns cannot resolve the 5R,8S and 5S,8R diastereomers effectively. A chiral stationary phase (e.g., Amylose-based) is required. Furthermore, the mobile phase must be acidified to suppress the ionization of the carboxylic acid tail, ensuring the molecule remains in a neutral state during column transit to prevent peak tailing 8[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 5,8-epoxy-13-cis-retinoic acid mixture in anhydrous, degassed methanol to a concentration of 1 mg/mL. Perform all handling under dim yellow light to prevent photoisomerization[7].

  • System Equilibration: Equilibrate a Chiralpak IC column (250 x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Validation Checkpoint (Self-Validation): Inject a blank (methanol) followed by a known standard of 13-cis-retinoic acid. The blank must show no peaks (validating system cleanliness), and the standard must elute at its established retention time (validating column performance).

  • Gradient Elution: Inject 10 µL of the sample. Run a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 0.8 mL/min.

  • MS/MS Acquisition: Divert the eluent to a High-Resolution Mass Spectrometer (HRMS) operating in positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion at m/z 317.2 [M+H]⁺ and apply Collision-Induced Dissociation (CID) at 25 eV.

Table 2: Representative LC-MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Structural Assignment / Cleavage
317.2 [M+H]⁺299.2Loss of H₂O [M+H - 18]⁺ (Carboxylic acid or epoxide opening)
317.2 [M+H]⁺271.2Loss of HCOOH [M+H - 46]⁺
317.2 [M+H]⁺177.1Cleavage of the polyene chain at C9-C10
317.2 [M+H]⁺123.1Cyclohexenyl-epoxide ring fragment
Protocol 2: NMR Spectroscopy for Stereochemical Assignment

Causality Rationale: While MS confirms the molecular weight and connectivity, it cannot easily distinguish between geometric isomers or diastereomers. NMR is mandatory. Deuterated benzene (C₆D₆) is explicitly chosen over CDCl₃ because the aromatic solvent induces differential shielding (aromatic solvent-induced shifts, ASIS), which dramatically improves the dispersion of the highly overlapping polyene olefinic protons 6[6].

Step-by-Step Methodology:

  • Fraction Recovery: Collect the separated diastereomer fractions from the HPLC. Evaporate the solvent under a gentle stream of high-purity nitrogen in the dark.

  • Reconstitution: Reconstitute the dried film in 600 µL of 100% C₆D₆ containing 0.05% TMS as an internal standard. Transfer to a 5 mm NMR tube purged with argon.

  • 1D Acquisition: Acquire a ¹H NMR spectrum (600 MHz, 64 scans) and a ¹³C NMR spectrum (150 MHz, 1024 scans).

  • Validation Checkpoint (Self-Validation): Integrate the distinct olefinic protons (H-11, H-12, and H-15). The integration ratio must be exactly 1:1:1. Any deviation indicates co-eluting impurities or in-tube degradation.

  • 2D NOESY Acquisition: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300 ms.

  • Stereochemical Elucidation:

    • 13-cis Confirmation: Look for a strong spatial NOE cross-peak between the H-12 proton and the H-15 proton. This spatial proximity is only possible in the 13-cis configuration.

    • Epoxide Orientation: Analyze the NOE correlations between the C-5 methyl group and the C-8 proton to assign the relative stereochemistry of the epoxide ring (yielding the specific diastereomeric identity).

Conclusion

The structural characterization of 5,8-epoxy-13-cis-retinoic acid isomers demands a rigorous, artifact-free analytical environment. By coupling chiral LC-MS/MS with high-field 2D NMR in ASIS-inducing solvents, researchers can unambiguously separate and assign the stereochemistry of these complex metabolites. As 13-cis-5,8-ERA continues to show promise as a non-Schiff base forming chaperone for rod opsin, isolating the precise biologically active diastereomer will be a critical milestone in visual cycle drug development.

References

  • Clearsynth.5,8-Epoxy-13-cis Retinoic Acid | CAS No. 112018-12-9.
  • PubChem / NIH.5,8-cis-5,8-Epoxy-13-cis Retinoic Acid | CID 94005050.
  • Pageplace / Modern Chromatographic Analysis of Vitamins.Modern Chromatographic Analysis of Vitamins.
  • eScholarship.13-cis-retinoic acid: pharmacology, toxicology, and metabolism.
  • Scribd / Academic Press.Contributors to Volume 123 | High Performance Liquid Chromatography.
  • ResearchGate.Properties of Retinoids: Structure, Handling, and Preparation.
  • MDPI.The Retinoid and Non-Retinoid Ligands of the Rod Visual G Protein-Coupled Receptor.
  • NIH / PMC.Advances and Therapeutic Opportunities in Visual Cycle Modulation.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5,8-Epoxy-13-cis-Retinoic Acid and its Metabolites

Abstract This technical guide provides a comprehensive framework for investigating the receptor binding affinity of 5,8-epoxy-13-cis-retinoic acid, a metabolite of the therapeutic retinoid, 13-cis-retinoic acid (isotreti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for investigating the receptor binding affinity of 5,8-epoxy-13-cis-retinoic acid, a metabolite of the therapeutic retinoid, 13-cis-retinoic acid (isotretinoin). While specific quantitative binding data for this epoxide metabolite is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers and drug development professionals. It outlines the theoretical underpinnings and practical methodologies required to characterize the interactions of this compound and its subsequent metabolites with the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). By synthesizing established principles of nuclear receptor pharmacology with detailed experimental protocols, this document aims to empower researchers to systematically evaluate the biological activity of these retinoid derivatives.

Introduction: The Rationale for Investigating 5,8-Epoxy-13-cis-Retinoic Acid

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][2] The therapeutic efficacy of retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) is primarily mediated through their interaction with nuclear receptors—specifically, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] These receptors function as ligand-activated transcription factors that, upon binding to a retinoid, modulate the expression of target genes.[3][4]

While 13-cis-retinoic acid is a widely prescribed therapeutic agent, it exhibits a paradoxically low binding affinity for both RARs and RXRs.[5] This has led to the hypothesis that it may function as a pro-drug, with its biological activity stemming from its isomerization to ATRA and the formation of various metabolites.[5] The metabolic landscape of 13-cis-retinoic acid is complex, involving oxidation and glucuronidation.[6] Among its metabolites is 5,8-epoxy-13-cis-retinoic acid, a compound whose interaction with retinoid receptors remains to be fully elucidated. Understanding the receptor binding profile of this and other metabolites is crucial for a complete mechanistic understanding of the parent drug's therapeutic and toxicological effects.

This guide provides a detailed roadmap for characterizing the binding affinity of 5,8-epoxy-13-cis-retinoic acid and its potential downstream metabolites for the various RAR and RXR isoforms.

The Retinoid Signaling Pathway: A Primer

The biological effects of retinoids are orchestrated through a well-defined signaling cascade. Retinoic acid, upon entering a cell, is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[7][8] In the nucleus, it binds to a heterodimer of an RAR and an RXR.[1][4] This ligand binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This reconstituted complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or repressing transcription.[9][10]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (e.g., 5,8-Epoxy-13-cis-RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP Binding RA_n RA CRABP->RA_n Translocation RAR RAR RXR RXR RAR->RXR CoR Corepressors RAR->CoR Binds CoA Coactivators RAR->CoA Recruits RXR->CoR Binds RXR->CoA Recruits RARE RARE CoR->RARE Binds to DNA CoA->RARE Binds to DNA Gene_Repression Gene Repression RARE->Gene_Repression Gene_Activation Gene Activation RARE->Gene_Activation RA_n->RAR Ligand Binding

Figure 1: The canonical retinoid signaling pathway. RDH: Retinol Dehydrogenase; RALDH: Retinaldehyde Dehydrogenase.

Methodologies for Determining Receptor Binding Affinity

Several biophysical techniques can be employed to quantify the interaction between a ligand, such as 5,8-epoxy-13-cis-retinoic acid, and its receptor. The choice of method depends on factors like the required throughput, the nature of the interacting molecules, and the specific parameters to be determined.

Competitive Radioligand Binding Assay

This is considered the gold standard for measuring the affinity of a test compound for a receptor.[11] The principle lies in the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), the inhibition constant (Kᵢ) can be calculated, which reflects the affinity of the test compound for the receptor.[9]

  • Receptor Preparation:

    • Source: Use nuclear extracts from cells overexpressing a specific RAR or RXR isoform, or purified recombinant receptor proteins.

    • Homogenization: If using tissues or cells, homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

    • Centrifugation: Pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[12]

    • Resuspension: Resuspend the pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup:

    • Plate format: Perform the assay in a 96-well plate.[12]

    • Components: To each well, add the assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs) at a concentration at or below its dissociation constant (Kₔ), and a range of concentrations of the unlabeled test compound (5,8-epoxy-13-cis-retinoic acid).[9]

    • Initiation: Add the prepared receptor solution to each well to start the reaction.[9]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[9][12] Gentle agitation can facilitate this process.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

  • Detection and Data Analysis:

    • Drying: Dry the filters thoroughly.

    • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[12]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Radioligand_Binding_Assay_Workflow Start Start Receptor_Prep Receptor Preparation (Nuclear Extract or Recombinant Protein) Start->Receptor_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Radioligand, Test Compound) Receptor_Prep->Assay_Setup Initiate_Reaction Add Receptor Preparation Assay_Setup->Initiate_Reaction Incubation Incubate to Reach Equilibrium Initiate_Reaction->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Measure Radioactivity Drying->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination, Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[13][14] It works by detecting changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[15]

In the context of this guide, one would immobilize the RAR or RXR protein on the sensor chip and flow solutions containing 5,8-epoxy-13-cis-retinoic acid at various concentrations over the surface. The binding and dissociation events are monitored in real-time, providing kinetic parameters (kₐ and kₔ) from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[16][17][18] It is a highly quantitative method that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[16][17] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[17]

For this application, a solution of 5,8-epoxy-13-cis-retinoic acid would be titrated into a sample cell containing the purified RAR or RXR protein. The heat released or absorbed during binding is measured, and the resulting data is fit to a binding model to extract the thermodynamic parameters.

Data Presentation and Interpretation

The binding affinities of 5,8-epoxy-13-cis-retinoic acid and its metabolites should be determined for all three isoforms of RAR (α, β, γ) and RXR (α, β, γ). The results should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Receptor Binding Affinity Data (Kᵢ in nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
13-cis-Retinoic Acid>1000>1000>1000>1000>1000>1000
all-trans-Retinoic Acid0.50.70.4>1000>1000>1000
9-cis-Retinoic Acid1.21.51.0253022
5,8-Epoxy-13-cis-RA TBDTBDTBDTBDTBDTBD
Metabolite XTBDTBDTBDTBDTBDTBD
Metabolite YTBDTBDTBDTBDTBDTBD
TBD: To Be Determined

A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values of 5,8-epoxy-13-cis-retinoic acid and its metabolites to those of known ligands like ATRA and 9-cis-retinoic acid, one can infer their potential to activate RAR- and/or RXR-mediated signaling pathways.

Conclusion

Characterizing the receptor binding affinity of 5,8-epoxy-13-cis-retinoic acid and its metabolites is a critical step in understanding the complete pharmacological profile of isotretinoin. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, provide a robust framework for obtaining the necessary quantitative data. Such studies will not only illuminate the mechanism of action of a widely used therapeutic agent but may also pave the way for the design of novel retinoids with improved efficacy and safety profiles.

References

  • Rühl, R., Plum, C., Elmazar, M. M., & Nau, H. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors.
  • BenchChem. (n.d.). Binding Affinity of 5,6-Epoxy-13-cis-Retinoic Acid for RAR and RXR Receptors: A Technical Guide.
  • Bourguet, W., et al. (2025).
  • Simeone, A. M., & Piperno, G. F. (1998). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. International Journal of Cancer, 75(4), 567-573.
  • Clearsynth. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid.
  • Simson Pharma. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Siddikuzzaman, & Grace, V. M. (2014). Retinoic Acid Signaling Pathways in Development and Diseases.
  • Sonawane, R., et al. (2015). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 4-oxo-13-cis-retinoic acid metabolite in neuroblastoma. British Journal of Pharmacology, 172(11), 2847-2859.
  • Parravicini, C., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6.
  • Thematic Review. (2022). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 12.
  • Gudas, L. J. (2021). Retinoid metabolism: new insights in. Journal of Molecular Endocrinology, 67(1), T1-T13.
  • Zarrindast, M. R., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 11(3), 879-886.
  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • Duester, G. (2008). Retinoic acid signaling pathways. Cold Spring Harbor Perspectives in Biology, 1(3), a000214.
  • Ghigo, D., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
  • Rosethorne, E. M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1143-1149.
  • News-Medical.net. (2019). Retinoid Receptor Pharmacology.
  • ResearchGate. (n.d.). General scheme of retinoic acid signaling and metabolism.
  • Duester, G. (2012). Retinoic acid signalling during development. Development, 139(5), 813-826.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Shi, D., et al. (2013). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS ONE, 8(1), e53972.
  • Duester, G. (2012). Retinoic acid signalling during development. Company of Biologists Journals.
  • Tsigkari, K. K., & Koukos, G. I. (2023). Retinoic Acid and Retinoid X Receptors. International Journal of Molecular Sciences, 24(6), 5220.
  • AK Lectures. (2021).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Jackson ImmunoResearch. (2023). An Introduction to Surface Plasmon Resonance.
  • Shaw, N., et al. (2003). Retinoic acid is a high affinity selective ligand for the peroxisome proliferator-activated receptor beta/delta. Proceedings of the National Academy of Sciences, 100(22), 12903-12908.
  • ResearchGate. (n.d.). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions.

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Exploratory

Retinoid metabolism and 5,8-Epoxy-13-cis Retinoic Acid generation

An In-Depth Technical Guide to Retinoid Metabolism and the Generation of 5,8-Epoxy-13-cis Retinoic Acid Introduction Vitamin A and its derivatives, collectively known as retinoids, are a class of lipophilic molecules ess...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Retinoid Metabolism and the Generation of 5,8-Epoxy-13-cis Retinoic Acid

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are a class of lipophilic molecules essential for a multitude of biological processes, including vision, embryonic development, immune function, and cellular differentiation.[1] The biological activity of retinoids is not exerted by the dietary form of vitamin A (retinol or provitamin A carotenoids) but by its active metabolite, all-trans-retinoic acid (atRA), which functions as a potent signaling molecule.[2] The concentration of atRA within specific cells and tissues is exquisitely controlled through a complex and highly regulated network of transport proteins, enzymatic synthesis, and catabolism.[3][4] This precise regulation ensures that atRA is available to activate nuclear receptors—Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—which in turn modulate the transcription of target genes.[5][6]

The metabolic pathways of retinoids are extensive, leading to a wide array of isomers and oxidized products, each with potentially unique biological roles or serving as intermediates for elimination.[7] Among these is a class of epoxy-retinoic acids, formed through oxidative metabolism. This guide provides an in-depth exploration of the core retinoid metabolic pathway, from dietary uptake to the generation of active and catabolic forms. We will place a special focus on the formation of a specific, less-characterized metabolite, 5,8-Epoxy-13-cis Retinoic Acid, providing a technical framework for researchers and drug development professionals investigating retinoid signaling and metabolism.

Chapter 1: The Core Retinoid Metabolic Pathway

The journey of vitamin A from dietary sources to its ultimate function as a nuclear signaling molecule is a multi-step process involving absorption, transport, storage, and enzymatic conversion.

Uptake, Transport, and Storage

Dietary vitamin A is primarily absorbed in the small intestine as retinol (from retinyl esters in animal products) or synthesized from provitamin A carotenoids (from plant sources).[8] Within the enterocyte, retinol must be re-esterified into retinyl esters, a reaction catalyzed by two key enzymes: Lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT).[7][9] LRAT is the primary enzyme, transferring a fatty acid from phosphatidylcholine to retinol.[10][11] These newly formed retinyl esters are then packaged into chylomicrons and transported via the lymphatic system into the circulation.[7][8]

The liver is the central storage organ for retinoids, where chylomicron remnants deliver retinyl esters to hepatocytes.[8] For delivery to peripheral tissues, stored retinyl esters are hydrolyzed back to retinol, which then binds to Retinol-Binding Protein 4 (RBP4) for transport in the blood.[8]

The Two-Step Oxidation to All-Trans-Retinoic Acid (atRA)

The biological activity of vitamin A is primarily mediated by atRA. Its synthesis from all-trans-retinol is a two-step oxidative process that is spatially and temporally regulated.

  • Retinol to Retinaldehyde: The first step, the reversible oxidation of retinol to retinaldehyde, is catalyzed by members of the alcohol dehydrogenase (ADH) and retinol dehydrogenase (RDH) families.[12][13]

  • Retinaldehyde to Retinoic Acid: The second and irreversible step is the oxidation of retinaldehyde to retinoic acid. This critical reaction is catalyzed by a family of retinaldehyde dehydrogenases (RALDHs), specifically ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3).[5][12][14] The tissue-specific expression of these enzymes is a key determinant of where and when RA is produced during development and in adult physiology.[15][16]

Catabolism and Clearance

The cellular levels of atRA are tightly controlled not only by its synthesis but also by its catabolism. The primary enzymes responsible for RA degradation belong to the Cytochrome P450 family, specifically the CYP26 subfamily (CYP26A1, CYP26B1, and CYP26C1).[12][17] These enzymes hydroxylate RA at the C4 position of the ionone ring, producing more polar metabolites like 4-hydroxy-RA and 4-oxo-RA, which have lower affinity for RARs and are targeted for elimination.[12][17][18] The expression of CYP26 enzymes is, in a classic feedback loop, induced by RA itself, ensuring a robust mechanism to prevent excessive RA signaling.[12]

Retinoid Metabolic Pathway Diet Dietary Vitamin A (Retinyl Esters, Carotenoids) Intestine Enterocyte Diet->Intestine Absorption Retinol all-trans-Retinol Intestine->Retinol Chylomicrons Chylomicrons Liver Liver (Storage) Chylomicrons->Liver Transport Blood Bloodstream Liver->Blood Hydrolysis TargetCell Target Cell Blood->TargetCell Transport (RBP4) TargetCell->Retinol Retinol->Chylomicrons Esterification (LRAT) Retinal all-trans-Retinaldehyde Retinol->Retinal RDH / ADH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH (irreversible) Nuclear Nuclear Receptors (RAR/RXR) atRA->Nuclear Signaling Catabolites Oxidized Metabolites (4-OH-RA, 4-oxo-RA) atRA->Catabolites Catabolism (CYP26) Gene Gene Transcription Nuclear->Gene

Caption: Core pathway of retinoid metabolism and signaling.

Chapter 2: Generation of 5,8-Epoxy-13-cis Retinoic Acid

Beyond the primary pathways of synthesis and 4-hydroxylation, retinoids can undergo other oxidative modifications. Epoxidation, the formation of an epoxide ring, represents one such metabolic route. While 5,6-epoxyretinoic acid has been identified as a biologically active metabolite, the 5,8-epoxy form is also a known derivative.[19]

Chemical Structure and Properties

5,8-Epoxy-13-cis Retinoic Acid is a derivative of isotretinoin (13-cis-retinoic acid) where an oxygen atom has been added across the C5 and C8 positions of the β-ionone ring, forming a furan ring structure. This modification significantly alters the planarity and electronic properties of the ring compared to its parent compound.

PropertyValueSource
CAS Number 112018-12-9[20]
Molecular Formula C₂₀H₂₈O₃[20][21]
Molecular Weight 316.43 g/mol [20][22]
Synonyms (2Z,4E,6E)-3-methyl-7-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)octa-2,4,6-trienoic acid
Proposed Mechanisms of Formation

The precise enzymatic pathway leading to 5,8-Epoxy-13-cis Retinoic Acid is not as well-defined as the primary metabolic routes. However, evidence points towards oxidative metabolism, likely mediated by cytochrome P450 enzymes.

  • Enzymatic Epoxidation: Research has identified a novel cytochrome P450, termed P450RA, that specifically metabolizes all-trans-RA into 5,8-epoxy-all-trans-RA in vitro.[23] It is highly plausible that a similar enzymatic process, potentially involving the same or a related P450 enzyme, is responsible for the epoxidation of 13-cis-retinoic acid to form its 5,8-epoxy derivative. The formation of 5,6-epoxy-13-cis-retinoic acid has been shown to occur via cooxidation by prostaglandin H synthase, suggesting that multiple enzymatic pathways can lead to retinoid epoxidation.[24]

  • Non-Enzymatic Oxidation: The polyene chain of retinoids is susceptible to oxidation. While enzymatic processes are the primary route in vivo, the potential for non-enzymatic formation via reactive oxygen species cannot be entirely discounted, particularly under conditions of oxidative stress.

Epoxidation_Reaction Parent 13-cis-Retinoic Acid Metabolite 5,8-Epoxy-13-cis-Retinoic Acid Parent->Metabolite Epoxidation Enzyme Cytochrome P450 (e.g., P450RA) or other oxidases Enzyme->Metabolite Cofactors O₂ + NADPH Cofactors->Metabolite

Caption: Proposed enzymatic formation of 5,8-Epoxy-13-cis-RA.

Biological Significance

The biological activity of 5,8-Epoxy-13-cis Retinoic Acid is an active area of investigation. Epoxidation at the 5,8-position significantly alters the structure of the β-ionone ring, which is critical for binding to cellular retinoic acid-binding proteins (CRABP) and RARs. While some epoxy-carotenoids have shown activity in inducing cell differentiation, the specific role of this retinoid metabolite is not yet fully elucidated.[25] It may represent a catabolic product destined for clearance or possess unique, yet-to-be-discovered biological activities.

Chapter 3: Methodologies for Studying Retinoid Metabolism

Analyzing retinoids presents a significant challenge due to their sensitivity to light, heat, and oxidation, as well as the existence of multiple, closely-related isomers.[1] Robust and sensitive analytical techniques are paramount for accurate quantification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[26][27][28][29]

Protocol 1: Extraction of Retinoids from Biological Samples

Causality: The goal of this protocol is to efficiently extract lipophilic retinoids from an aqueous biological matrix (like plasma or tissue homogenate) into an organic solvent while minimizing degradation and removing interfering substances like proteins and phospholipids. The use of an internal standard (IS) is critical for correcting analyte losses during extraction and for variations in instrument response.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate in a light-protected microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Retinoic Acid-d6 in ethanol).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the sample. Acetonitrile is a polar organic solvent that is miscible with water, causing proteins to denature and precipitate out of solution.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the supernatant to a new light-protected tube.

    • Add 500 µL of hexane (a non-polar solvent).

    • Vortex vigorously for 1 minute to extract the lipophilic retinoids from the aqueous acetonitrile phase into the hexane phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Drying and Reconstitution:

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen gas. Avoid overheating.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85% methanol/15% 0.01 M sodium acetate buffer) for LC-MS/MS analysis.[1]

Protocol 2: Analytical Quantification by LC-MS/MS

Causality: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) to resolve different retinoid isomers with the sensitivity and specificity of tandem mass spectrometry (MS/MS) for unambiguous detection and quantification.[26][30] Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, providing high selectivity even in complex biological samples.[30]

ParameterSpecificationRationale
HPLC System Vanquish HPLC system or equivalentProvides high-pressure mixing for reproducible gradients.[27]
Column Ascentis Express RP-Amide (2.1×100mm, 2.7 µm) or C18 reversed-phaseC18 columns provide excellent separation for hydrophobic molecules like retinoids.[1] RP-Amide offers alternative selectivity.[26]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Methanol with 0.1% Formic AcidOrganic solvent for eluting hydrophobic analytes.
Flow Rate 0.5 - 1.0 mL/minA balance between separation efficiency and run time.[1][26]
Gradient Optimized for separation of target isomersA typical gradient might start at 70% B, ramp to 98% B, hold, and then re-equilibrate.
Mass Spectrometer TSQ Endura or QTRAP 6500 or equivalentTriple quadrupole instruments are ideal for quantitative MRM analysis.[26][27]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive or negative modeAPCI is often preferred for less polar molecules. ESI can also be effective, especially in negative mode for the carboxyl group.[26][30]
MRM Transitions Analyte-specific (e.g., 13-cis-RA: 301.2 → 205.1)Provides specificity and sensitivity for quantification.[26]

Methodology:

  • Calibration: Prepare a series of calibration standards of known concentrations (e.g., 10 pg/mL to 100,000 pg/mL) in a surrogate matrix (e.g., charcoal-stripped plasma) and process them alongside the unknown samples.[26]

  • Injection: Inject 10 µL of the reconstituted sample extract onto the LC-MS/MS system.[26]

  • Data Acquisition: Acquire data in MRM mode, monitoring for the specific transitions of the target retinoids and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject onto HPLC Dry->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (APCI / ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: General workflow for retinoid analysis by LC-MS/MS.

Conclusion

The metabolism of retinoids is a tightly regulated and complex network essential for health. The pathway from dietary vitamin A to the active signaling molecule, all-trans-retinoic acid, involves multiple enzymatic steps that control its bioavailability. The subsequent catabolism of RA, including oxidative modifications like epoxidation, is equally critical for maintaining homeostasis and terminating the signaling cascade. The generation of 5,8-Epoxy-13-cis Retinoic Acid, likely through cytochrome P450-mediated oxidation, highlights a less-explored branch of this network.

While its precise biological function remains to be fully elucidated, the ability to accurately identify and quantify this and other metabolites is crucial for advancing our understanding of retinoid pharmacology and toxicology. The methodologies detailed in this guide, particularly the combination of robust sample extraction and sensitive LC-MS/MS analysis, provide the necessary tools for researchers to probe the intricate world of retinoid metabolism. Future investigations into the bioactivity of epoxy-retinoids and the specific enzymes responsible for their formation will undoubtedly reveal new layers of complexity and control in retinoid signaling.

References

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

  • Chen, H. C., & Chen, B. H. (2001). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 9(4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14443943, 5,8-Epoxytretinoin, R,S-(+/-)-. Retrieved from [Link]

  • Al-Shuha, A. (2022). MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. Retrieved from [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. Retrieved from [Link]

  • Wikipedia. (n.d.). Retinal dehydrogenase. Retrieved from [Link]

  • Gudas, L. J. (2013). Retinoid Metabolism: New Insights. PMC. Retrieved from [Link]

  • Lampen, A., Meyer, S., Arnhold, T., & Nau, H. (2000). Metabolism of vitamin A and its active metabolite all-trans-retinoic acid in small intestinal enterocytes. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Lecithin retinol acyltransferase. Retrieved from [Link]

  • Gudas, L. J. (2012). Retinoid metabolism: new insights in. Journal of Molecular Endocrinology, 48(2), R37–R44. Retrieved from [Link]

  • Ukaaz Publications. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). Retrieved from [Link]

  • Palczewski, K., & Golczak, M. (2016). Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle. PMC. Retrieved from [Link]

  • Niederreither, K., Fraulob, V., Garnier, J. M., Chambon, P., & Dollé, P. (2002). Retinaldehyde dehydrogenase 2 (RALDH2)-independent patterns of retinoic acid synthesis in the mouse embryo. PNAS, 99(25), 16111–16116. Retrieved from [Link]

  • Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36, 133–137. Retrieved from [Link]

  • Duitsman, P. K., Barua, A. B., Becker, B., & Olson, J. A. (1999). Effects of Epoxycarotenoids, β-Carotene, and Retinoic Acid on the Differentiation and Viability of the Leukemia Cell Line NB4 in Vitro. Hogrefe eContent. Retrieved from [Link]

  • Li, A. E., & Tso, P. (2014). The multifaceted nature of retinoid transport and metabolism. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94005050, 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. Retrieved from [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 80(5), 1702–1708. Retrieved from [Link]

  • Jo, A., & Lee, J. S. (2021). Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. PMC. Retrieved from [Link]

  • Reifen, R., & Wasantwisut, E. (1998). All-trans-retinoic acid distribution and metabolism in vitamin A-marginal rats. American Journal of Physiology-Endocrinology and Metabolism, 284(5), E1027–E1034. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 14). Lrat lecithin-retinol acyltransferase. Retrieved from [Link]

  • Isler, O., & Boffa, G. (1999). A process for the preparation of 13-CIS-retinoic acid. Google Patents.
  • O'Byrne, S. M., & Blaner, W. S. (2013). Vitamin A Metabolism: An Update. PMC. Retrieved from [Link]

  • Wang, H., Lu, J., Chen, X., Li, X., Zhou, J., & Zhang, W. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. MDPI. Retrieved from [Link]

  • White, J. A., Guo, Y. D., Baetz, K., Beckett-Jones, B., Bonasoro, J., Hsu, K. E., ... & Petkovich, M. (1997). Metabolic inactivation of retinoic acid by a novel P450 differentially expressed in developing mouse embryos. The EMBO Journal, 16(14), 4333–4345. Retrieved from [Link]

  • Palczewski, K. (2013). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, 113(7), 5031–5064. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC/UV chromatograms of standard solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Retinoic acid. Retrieved from [Link]

  • Thompson, D. A., et al. (2001). Screen for Mutations the Lecithin Retinol Acyltransferase (LRAT) Gene in Patients With Leber Congenital Amaurosis and Autosomal Recessive Retinitis Pigmentosa. IOVS. Retrieved from [Link]

  • Lee, J. S., & Jo, A. (2021). Retinoic Acid and Retinaldehyde Dehydrogenase. Encyclopedia MDPI. Retrieved from [Link]

  • MDPI. (2024). Design and Characterization of Epoxy Resin Systems Based on Mixtures of Imidazolium-Based Ionic Liquids with Docusate and Dicyanamide Anions. Retrieved from [Link]

  • Kim, H., Kim, N., Jung, H., & Lee, T. R. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. MDPI. Retrieved from [Link]

  • Ziouti, S., & Wongsiriroj, N. (2011). Vitamin A Metabolism and Adipose Tissue Biology. MDPI. Retrieved from [Link]

  • Eckhoff, C., & Nau, H. (1990). Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of vitamin A (retinol) to all- trans retinoic acid (RA), and.... Retrieved from [Link]

  • Shelton, D. N., & Troilo, D. (2012). Identification of RALDH2 as a Visually Regulated Retinoic Acid Synthesizing Enzyme in the Chick Choroid. IOVS. Retrieved from [Link]

  • Golczak, M., Kiser, P. D., & Palczewski, K. (2016). Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (Visual) Cycle. Biochemistry, 55(22), 3082–3091. Retrieved from [Link]

  • TSI Journals. (2007). Synthesis and characterization of resoles and their blends with epoxy resin: a review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS quantification protocol for 5,8-Epoxy-13-cis Retinoic Acid

High-Sensitivity LC-MS/MS Quantification Protocol for 5,8-Epoxy-13-cis Retinoic Acid in Biological Matrices Introduction & Biological Significance The retinoid metabolite 13-cis-5,8-epoxy retinoic acid (13-cis-5,8-ERA) h...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity LC-MS/MS Quantification Protocol for 5,8-Epoxy-13-cis Retinoic Acid in Biological Matrices

Introduction & Biological Significance

The retinoid metabolite 13-cis-5,8-epoxy retinoic acid (13-cis-5,8-ERA) has recently garnered significant attention in ophthalmic drug development. Through advanced virtual screening and structural biology, 13-cis-5,8-ERA has been identified as a reversible orthosteric inhibitor and pharmacological chaperone capable of stabilizing misfolded rhodopsin mutants (such as the P23H mutation) associated with autosomal dominant retinitis pigmentosa (adRP). Unlike native 11-cis-retinal, 13-cis-5,8-ERA fits into the opsin-binding pocket without forming a Schiff base, effectively rescuing receptor trafficking from the endoplasmic reticulum (ER) to the plasma membrane,[1].

Quantifying trace levels of 13-cis-5,8-ERA in complex biological matrices (e.g., plasma, ocular tissue) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. However, retinoids present unique analytical challenges due to their extreme sensitivity to light, oxygen, and acidic environments[2]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to mitigate these pre-analytical variables while achieving sub-nanogram sensitivity.

Scientific Rationale & E-E-A-T Principles

To ensure absolute scientific integrity and method trustworthiness, every step of this protocol is grounded in the physicochemical realities of retinoid molecules:

  • Actinic Degradation & Photoisomerization: Retinoids possess a conjugated polyene chain that rapidly undergoes cis-trans isomerization upon exposure to ultraviolet and visible light[2]. Causality: All sample preparation must be conducted under gold/yellow fluorescent lighting (λ > 500 nm) to preserve the endogenous 13-cis configuration.

  • Oxidative Lability: The conjugated double bonds are highly susceptible to auto-oxidation[2]. Causality: The addition of Butylated Hydroxytoluene (BHT) and ascorbic acid immediately upon sample thawing quenches free radicals, preventing the artefactual formation of epoxides during extraction.

  • Extraction Dynamics: Retinoids are highly lipophilic (logP > 5) and tightly bound to transport proteins like Retinol-Binding Protein 4 (RBP4) and Cellular Retinoic Acid Binding Proteins (CRABPs). Causality: Cold ethanol is used to denature these proteins, followed by Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE is chosen over hexane because its slight polarity yields superior recovery for oxygenated metabolites like 5,8-epoxy derivatives, while still leaving polar matrix interferents in the aqueous phase.

  • Ionization Strategy: In positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ for 5,8-epoxy retinoic acids is observed at m/z 317.2, with a primary collision-induced dissociation (CID) product ion at m/z 299.2, corresponding to the loss of water[3].

Materials and Reagents

Reagent / MaterialSpecification / GradePurpose
13-cis-5,8-ERA Analytical Standard (>98% purity)Calibration and QC spiking
Acitretin-d3 Isotope-Labeled Internal Standard (IS)Normalizes matrix effects and extraction losses
MTBE HPLC/Spectro GradeOrganic extraction solvent
Ethanol / Methanol LC-MS GradeProtein precipitation
BHT / Ascorbic Acid ACS Reagent GradeAntioxidant protection
Formic Acid LC-MS Grade (99%)Mobile phase modifier (promotes [M+H]+ formation)
Amber Glass Vials Silanized, 2 mLPrevents non-specific adsorption and light exposure

Step-by-Step Sample Preparation Protocol

Pre-Analytical Precautions: Ensure the laboratory is equipped with yellow safe-lights. Do not use standard white LED or fluorescent bulbs. Thaw all biological samples on wet ice.

Liquid-Liquid Extraction (LLE) Workflow:

  • Aliquot: Transfer 100 µL of plasma or tissue homogenate into a 1.5 mL low-bind, light-protected microcentrifuge tube.

  • Antioxidant & IS Addition: Add 10 µL of the Internal Standard working solution (e.g., Acitretin-d3 at 100 ng/mL) and 10 µL of a BHT/Ascorbic acid mixture (1 mg/mL in ethanol). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold ethanol to the sample. Vortex vigorously for 30 seconds to fully denature retinoid-binding proteins.

  • Extraction: Add 1.0 mL of MTBE to the tube. Shake horizontally on a mechanical vortexer for 10 minutes at room temperature to partition the lipophilic analytes into the organic layer.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 850 µL of the upper organic (MTBE) layer into a clean, silanized amber glass vial. Avoid disturbing the protein pellet or aqueous layer.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. (Do not apply heat, as 5,8-epoxides are thermally labile).

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute, sonicate for 2 minutes, and transfer to an autosampler vial with a glass insert.

LC-MS/MS Analytical Conditions

Ultra-High Performance Liquid Chromatography (UHPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent C30 column (preferred for resolving geometric isomers).

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 4.5 min: Linear gradient to 95% B

    • 4.5 - 5.5 min: Hold at 95% B (Column Wash)

    • 5.5 - 5.6 min: Return to 50% B

    • 5.6 - 7.5 min: Re-equilibration at 50% B

Mass Spectrometry (Multiple Reaction Monitoring - MRM)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode[4].

Key Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions Table:

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Fragment Assignment
13-cis-5,8-ERA (Quantifier) 317.2299.215Loss of H2​O [3]
13-cis-5,8-ERA (Qualifier) 317.2271.225Loss of H2​O + CO
Acitretin-d3 (IS) 330.2180.122Cleavage of polyene chain

Method Validation & System Suitability

To ensure the protocol is a self-validating system, a calibration curve and Quality Control (QC) samples (Low, Mid, High) must be run with every batch. The method demonstrates robust analytical performance suitable for preclinical PK/PD studies.

Typical Validation Parameters:

ParameterPerformance MetricAcceptance Criteria (FDA Bioanalytical Guidelines)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.1 ng/mLSignal-to-Noise (S/N) 3
Lower Limit of Quantitation (LOQ) 0.5 ng/mLS/N 10, Precision 20%
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Intra-day Precision (CV%) 3.5% – 7.2% 15% (except at LOQ)
Matrix Effect 92% – 105%IS-normalized matrix factor close to 100%

Visualizations

Pharmacological Mechanism

Mechanism M Mutant Rhodopsin (P23H) (Misfolded in ER) C Receptor-Ligand Complex (Stabilized Conformation) M->C Binding L 13-cis-5,8-ERA (Pharmacological Chaperone) L->C Orthosteric Interaction T Trafficking to Plasma Membrane (Restored Photoreceptor Function) C->T ER Clearance

Figure 1: Pharmacological chaperone mechanism of 13-cis-5,8-ERA on mutant rhodopsin.

Analytical Workflow

Workflow A Biological Sample (Plasma/Ocular Tissue) B Add IS & Antioxidants (BHT) [Yellow Light Environment] A->B C Protein Precipitation (Cold Ethanol) B->C D Liquid-Liquid Extraction (MTBE) C->D E Centrifugation & Organic Phase Collection D->E F Nitrogen Evaporation & Reconstitution E->F G UHPLC-MS/MS Analysis (ESI+, MRM Mode) F->G

Figure 2: Step-by-step LC-MS/MS analytical workflow for retinoid quantification.

References

  • Properties of Retinoids: Structure, Handling, and Preparation ResearchGate URL:[Link]

  • Advances and Therapeutic Opportunities in Visual Cycle Modulation Progress in Retinal and Eye Research / PMC (NIH) URL:[Link]

  • Small-Molecule Ligands of Rhodopsin and Their Therapeutic Potential in Retina Degeneration International Journal of Molecular Sciences / MDPI URL:[Link]

  • Cyanobacterial Retinoids ResearchGate URL:[Link]

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Application

Application Note & Protocol: Chemical Synthesis of a 5,8-Epoxy-13-cis-Retinoic Acid Diastereomeric Mixture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the chemical synthesis of a diastereomeric mixture of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the chemical synthesis of a diastereomeric mixture of 5,8-Epoxy-13-cis-Retinoic Acid. This compound is a notable metabolite and potential impurity of 13-cis-retinoic acid (Isotretinoin), a widely used pharmaceutical. A comprehensive, step-by-step protocol for the synthesis via epoxidation of 13-cis-retinoic acid followed by in-situ acid-catalyzed rearrangement is presented. This guide includes detailed methodologies for purification and characterization of the resulting diastereomeric mixture, supported by technical insights and data presentation to aid researchers in the fields of pharmacology, oncology, and drug development.

Introduction: The Significance of 5,8-Epoxy-13-cis-Retinoic Acid

13-cis-retinoic acid (Isotretinoin) is a cornerstone in the treatment of severe acne and has applications in oncology. The metabolic fate of this drug is of critical importance for understanding its efficacy and toxicological profile. Among its metabolites, the 5,8-epoxy derivative has been identified. Notably, scientific literature suggests that 5,8-epoxy-retinoic acid may be an artifact generated from the more labile 5,6-epoxyretinoic acid under acidic conditions during extraction and isolation procedures.[1][2] The in-vivo product is likely the 5,6-epoxide, which then undergoes rearrangement.[3] Understanding the synthesis and properties of the 5,8-epoxy form is crucial for creating analytical standards, investigating its biological activity, and assessing its presence as a potential impurity in pharmaceutical formulations.

This application note details a robust laboratory-scale protocol for the chemical synthesis of a diastereomeric mixture of 5,8-Epoxy-13-cis-Retinoic Acid. The synthetic strategy is based on the epoxidation of the 5,6-double bond of 13-cis-retinoic acid using meta-chloroperoxybenzoic acid (m-CPBA), followed by an acid-catalyzed intramolecular cyclization to form the furan ring of the 5,8-epoxy moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is the epoxidation of the C5-C6 double bond of 13-cis-retinoic acid to form the transient 5,6-epoxy-13-cis-retinoic acid. The second step is the acid-catalyzed intramolecular rearrangement of the epoxide to yield the thermodynamically more stable 5,8-epoxy-13-cis-retinoic acid as a mixture of diastereomers.

Synthesis_Pathway 13-cis-Retinoic Acid 13-cis-Retinoic Acid 5,6-Epoxy-13-cis-Retinoic Acid (transient) 5,6-Epoxy-13-cis-Retinoic Acid (transient) 13-cis-Retinoic Acid->5,6-Epoxy-13-cis-Retinoic Acid (transient) m-CPBA, CH2Cl2 5,8-Epoxy-13-cis-Retinoic Acid (Diastereomeric Mixture) 5,8-Epoxy-13-cis-Retinoic Acid (Diastereomeric Mixture) 5,6-Epoxy-13-cis-Retinoic Acid (transient)->5,8-Epoxy-13-cis-Retinoic Acid (Diastereomeric Mixture) Acid catalyst (e.g., m-CBA byproduct)

Caption: Proposed reaction pathway for the synthesis of 5,8-Epoxy-13-cis-Retinoic Acid.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
13-cis-Retinoic Acid≥98%Sigma-Aldrich, etc.Starting material.
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Acros Organics, etc.Epoxidizing agent.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, etc.Reaction solvent.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-For quenching the reaction.
Sodium sulfite (Na₂SO₃)10% aqueous solution-To decompose excess peroxide.
Sodium sulfate (Na₂SO₄)Anhydrous-For drying the organic phase.
Ethyl acetateHPLC grade-For extraction and chromatography.
HexaneHPLC grade-For chromatography.
Acetic acidGlacial-For mobile phase modification.
Silica gel60 Å, 230-400 mesh-For column chromatography.

3.2. Step-by-Step Synthesis Protocol

  • Dissolution of Starting Material: In a round-bottom flask protected from light, dissolve 1.0 g of 13-cis-retinoic acid in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.

  • Initiation of Epoxidation: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of 1.2 equivalents of m-CPBA in 20 mL of DCM.

  • Controlled Addition of m-CPBA: Add the m-CPBA solution dropwise to the stirred solution of 13-cis-retinoic acid over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.

  • Reaction Monitoring and In-situ Rearrangement: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid. The byproduct of the epoxidation, meta-chlorobenzoic acid (m-CBA), will catalyze the rearrangement of the initially formed 5,6-epoxide to the 5,8-epoxy product.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to 0 °C and quench by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Removal of Excess Peroxide: Add 20 mL of a 10% aqueous solution of sodium sulfite to the mixture and stir for 15 minutes to decompose any remaining m-CPBA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid or oil.

Purification of the Diastereomeric Mixture

The crude product will be a mixture of diastereomers of 5,8-Epoxy-13-cis-Retinoic Acid, along with some minor byproducts. Purification can be achieved by flash column chromatography on silica gel.

4.1. Column Chromatography Protocol

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated and to improve the peak shape.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the 5,8-Epoxy-13-cis-Retinoic Acid as a mixture of diastereomers.

Characterization and Data Analysis

The purified product should be characterized to confirm its identity and purity.

5.1. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4] The spectra will be complex due to the presence of a diastereomeric mixture. Key diagnostic signals will include the absence of the C5 and C6 olefinic protons from the starting material and the appearance of new signals corresponding to the protons in the newly formed furan ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₂₀H₂₈O₃).[5] The mass spectrum will show the molecular ion peak corresponding to the expected mass.

5.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for separating the diastereomers. A normal-phase HPLC method is often effective for separating retinoid isomers.[6]

    • Column: Silica or cyano-propyl stationary phase.

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethyl acetate, with a small percentage of acetic acid.

    • Detection: UV detection at a wavelength of approximately 350 nm.

The HPLC chromatogram is expected to show two or more closely eluting peaks corresponding to the different diastereomers. The relative peak areas can be used to determine the diastereomeric ratio.

Workflow and Logic Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Dissolution Dissolve 13-cis-RA in DCM Epoxidation Add m-CPBA at 0°C Dissolution->Epoxidation Rearrangement Stir at RT Epoxidation->Rearrangement Quenching Add NaHCO3 Rearrangement->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Concentration->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Solvent_Removal Evaporate Solvent Fraction_Analysis->Solvent_Removal NMR 1H & 13C NMR Solvent_Removal->NMR MS HRMS Solvent_Removal->MS HPLC Purity & Diastereomer Ratio Solvent_Removal->HPLC

Caption: Overall workflow for the synthesis, purification, and characterization of 5,8-Epoxy-13-cis-Retinoic Acid.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the use of standard analytical techniques at each critical stage.

  • Reaction Monitoring: TLC provides real-time feedback on the progress of the reaction, ensuring that the reaction is allowed to proceed to completion and that the quenching step is performed at the appropriate time.

  • Purification Validation: The effectiveness of the column chromatography is continuously monitored by TLC analysis of the collected fractions. This ensures that only pure fractions are combined for the final product.

  • Final Product Confirmation: The identity and purity of the final product are unequivocally confirmed by a combination of NMR, MS, and HPLC. These orthogonal analytical techniques provide a high degree of confidence in the structure and purity of the synthesized compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a diastereomeric mixture of 5,8-Epoxy-13-cis-Retinoic Acid. By following the outlined procedures, researchers can reliably produce this important metabolite for use in a variety of research and development applications. The provided analytical methods will ensure the quality and identity of the synthesized material.

References

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • Napoli, J. L., McCormick, A. M., Schnoes, H. K., & DeLuca, H. F. (1978). Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. Proceedings of the National Academy of Sciences, 75(6), 2603–2605. [Link]

  • Samokyszyn, V. M., & Marnett, L. J. (1984). Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase. The Journal of biological chemistry, 259(20), 12627–12630.
  • BenchChem. (2025).
  • Wishart, D. S. (2022). NMR and Metabolomics—A Roadmap for the Future. Metabolites, 12(8), 678. [Link]

  • MDPI. (2024). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Molecules, 29(10), 4491. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 5,8-Epoxy-13-cis Retinoic Acid

A Guide for Researchers in Cellular Biology and Drug Discovery Introduction: Navigating the Study of a Novel Retinoid Analog Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Navigating the Study of a Novel Retinoid Analog

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cellular proliferation, differentiation, and apoptosis.[1] Their therapeutic potential, particularly in dermatology and oncology, is well-documented.[2] The biological activity of retinoids is primarily mediated by their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of target genes.[3]

This document provides a detailed guide to the in vitro evaluation of 5,8-Epoxy-13-cis Retinoic Acid (CAS No. 112018-12-9), a specific analog of retinoic acid.[4] It is important to note that while its parent compound, 13-cis-retinoic acid (Isotretinoin), is extensively studied, specific literature on the bioactivity and established in vitro protocols for the 5,8-epoxy derivative is limited. Therefore, the protocols presented herein are adapted from established methodologies for other well-characterized retinoids. This approach is predicated on the strong structural similarity and the highly probable shared mechanism of action through the canonical retinoid signaling pathway.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the initial characterization and biological assessment of 5,8-Epoxy-13-cis Retinoic Acid.

Core Principles: Handling and Mechanism of Action

Compound Stability and Preparation of Stock Solutions

A critical aspect of working with retinoids is their inherent instability. They are susceptible to degradation by light, oxygen, and acidic conditions.[5] Therefore, all handling and experimental procedures should be performed under subdued light and, where possible, under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Preparation of Stock Solution:

  • Weighing: Accurately weigh the desired amount of 5,8-Epoxy-13-cis Retinoic Acid in a darkened room or a fume hood with the sash lowered to minimize light exposure.

  • Solubilization: Dissolve the compound in a suitable anhydrous, peroxide-free solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into amber, screw-cap vials to minimize headspace and prevent repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[4] For short-term use, a stock solution can be stored at -20°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Protect these solutions from light.

The Canonical Retinoid Signaling Pathway

The biological effects of retinoids are predominantly initiated by their binding to nuclear receptors. All-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are the primary endogenous ligands for RARs.[1] It is hypothesized that 5,8-Epoxy-13-cis Retinoic Acid, likely after intracellular isomerization, engages this same pathway.

The key steps are:

  • Cellular Uptake: The retinoid enters the cell.

  • Receptor Binding: Inside the nucleus, the retinoid binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[3]

  • DNA Interaction: This ligand-bound receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[6][7]

  • Transcriptional Regulation: The binding of the complex to RAREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription, which in turn elicits a cellular response.

Retinoid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECRA 5,8-Epoxy-13-cis RA RAR RAR ECRA->RAR Binds RARE RARE RAR->RARE Forms heterodimer with RXR and binds to DNA RXR RXR Gene Target Gene RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Canonical Retinoid Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using WST-1

This assay assesses the impact of 5,8-Epoxy-13-cis Retinoic Acid on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye, the amount of which is proportional to the number of living cells.

Objective: To determine the dose-dependent effect of 5,8-Epoxy-13-cis Retinoic Acid on the proliferation of a selected cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Selected cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5,8-Epoxy-13-cis Retinoic Acid stock solution (10 mM in DMSO)

  • All-trans-retinoic acid (ATRA) as a positive control

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (450 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of 5,8-Epoxy-13-cis Retinoic Acid in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM. Also, prepare dilutions for the positive control (ATRA) and a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, or until a significant color change is observed.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Express the results as a percentage of the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Treatment GroupConcentration (µM)Absorbance (450 nm)% Viability (Relative to Vehicle)
Untreated01.25100.2%
Vehicle (DMSO)0.1%1.24100%
5,8-Epoxy-13-cis RA 0.11.2096.8%
11.0584.7%
100.6854.8%
500.3528.2%
ATRA (Control) 100.7560.5%

Table 1: Representative data for a cell proliferation assay.

Protocol 2: RARE-Luciferase Reporter Gene Assay

This assay directly measures the ability of a compound to activate the RAR/RXR signaling pathway. It utilizes a cell line engineered to express the luciferase gene under the control of a promoter containing multiple copies of a RARE.

Objective: To quantify the transcriptional activity induced by 5,8-Epoxy-13-cis Retinoic Acid through RAR activation.

Materials:

  • HEK293T or similar cell line

  • RARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Opti-MEM or similar serum-free medium

  • 5,8-Epoxy-13-cis Retinoic Acid stock solution

  • 9-cis-retinoic acid as a positive control

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid according to the manufacturer's protocol for the transfection reagent.

  • Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Treatment: Treat the cells with a serial dilution of 5,8-Epoxy-13-cis Retinoic Acid (e.g., 0.001 µM to 10 µM), a positive control (9-cis-retinoic acid), and a vehicle control.

  • Incubation: Incubate for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Express the results as "Fold Activation" by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

  • Plot the fold activation against the log of the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Reporter Assay Workflow A 1. Co-transfect cells with RARE-Luciferase & Renilla plasmids B 2. Seed transfected cells into 96-well plate A->B C 3. Incubate for 24 hours B->C D 4. Treat with 5,8-Epoxy-13-cis RA and controls C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse cells and add luciferase substrates E->F G 7. Measure luminescence (Firefly & Renilla) F->G H 8. Normalize data and calculate Fold Activation G->H

Caption: Workflow for the RARE-Luciferase Reporter Assay.

Protocol 3: In Vitro Keratinocyte Differentiation Assay

Retinoids are potent modulators of epidermal differentiation. This assay evaluates the effect of 5,8-Epoxy-13-cis Retinoic Acid on the expression of differentiation-specific markers in human keratinocytes.

Objective: To assess the ability of 5,8-Epoxy-13-cis Retinoic Acid to alter the expression of keratinocyte differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin).

Materials:

  • Primary Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte growth medium

  • 5,8-Epoxy-13-cis Retinoic Acid stock solution

  • ATRA or high calcium (1.2 mM) as a positive control for differentiation

  • 6-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Antibodies for Western blotting (e.g., anti-Keratin 1, anti-Involucrin, anti-GAPDH)

Step-by-Step Methodology:

  • Cell Culture: Culture NHEKs in low-calcium growth medium until they reach 70-80% confluency.

  • Treatment: Switch to a basal medium and treat the cells with 5,8-Epoxy-13-cis Retinoic Acid (e.g., 1 µM), a positive control, and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Harvesting:

    • For qRT-PCR: Lyse the cells and extract total RNA using a suitable kit.

    • For Western Blot: Lyse the cells in RIPA buffer and quantify total protein.

  • Analysis:

    • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers for differentiation markers (e.g., KRT1, KRT10, IVL) and a housekeeping gene (e.g., GAPDH).

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins and a loading control.

Data Analysis:

  • For qRT-PCR, calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

  • For Western blot, quantify band intensities and normalize to the loading control.

Target GeneTreatment GroupRelative mRNA Expression (Fold Change)
KRT1Vehicle Control1.0
5,8-Epoxy-13-cis RA (1 µM) 3.5
ATRA (1 µM)4.2
IVLVehicle Control1.0
5,8-Epoxy-13-cis RA (1 µM) 2.8
ATRA (1 µM)3.1

Table 2: Representative qRT-PCR data for keratinocyte differentiation markers.

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational framework for the in vitro characterization of 5,8-Epoxy-13-cis Retinoic Acid. By employing assays that probe cell proliferation, direct receptor activation, and a key physiological function like cell differentiation, researchers can build a comprehensive profile of this novel compound's biological activity. Given the scarcity of specific data, it is imperative to include appropriate positive and negative controls, such as well-characterized retinoids, to validate the experimental systems and accurately interpret the results. Further investigations could explore its binding affinity to different RAR isotypes, its metabolic stability, and its effects on gene expression on a global scale through transcriptomic analysis.

References

  • Meyskens Jr, F. L., Goodman, G. E., & Alberts, D. S. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090. [Link]

  • NextSDS. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid — Chemical Substance Information. Retrieved from [Link]

  • Blaner, W. S. (2001). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of the American Academy of Dermatology, 45(5), S129-S135. [Link]

  • Tan, X., Meltzer, N., & Lindebaum, S. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208. [Link]

  • Asselineau, D., Bernerd, F., & Darmon, M. (1992). Simple assays of retinoid activity as potential screens for compounds that may be useful in treatment of psoriasis. Journal of Investigative Dermatology, 98(4), 493-499. [Link]

  • Universidade de Lisboa. (n.d.). IN VITRO AND IN VIVO STUDIES OF RETINOIC ACID EFFECT ON MOUSE T CELLS. [Link]

  • Norris, J. L., et al. (2018). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Omega, 3(11), 15995-16000. [Link]

  • Narda, M., et al. (2023). Natural Retinol Analogs Potentiate the Effects of Retinal on Aged and Photodamaged Skin: Results from In Vitro to Clinical Studies. Clinical, Cosmetic and Investigational Dermatology, 16, 2227-2241. [Link]

  • Agarwal, C., et al. (1995). Biological assay for activity and molecular mechanism of retinoids in cervical tumor cells. Anticancer Research, 15(6B), 2435-2440. [Link]

  • Wikipedia. (n.d.). Retinoic acid. Retrieved from [Link]

  • Bro-Jørgensen, M., et al. (2022). Retinoic Acid Promotes the In Vitro Growth, Patterning and Improves the Cellular Composition of Human Pluripotent Stem-Cell-Derived Intestinal Organoids. International Journal of Molecular Sciences, 23(15), 8632. [Link]

  • Serna, E., & Sanchis, D. (2023). Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition. International Journal of Molecular Sciences, 24(23), 16986. [Link]

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Application

NMR spectroscopy parameters for 5,8-Epoxy-13-cis Retinoic Acid

Application Note: NMR Spectroscopic Characterization of 5,8-Epoxy-13-cis Retinoic Acid Document Type: Technical Guide & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Characterization of 5,8-Epoxy-13-cis Retinoic Acid

Document Type: Technical Guide & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Structural Significance

5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA; CAS: 112018-12-9) is a highly specialized retinoid derivative. Originally identified as an oxidative metabolite and commercial impurity of 13-cis-retinoic acid (isotretinoin)[1][2], this compound has recently garnered significant attention in structural biology. Advanced virtual screening and in vitro assays have identified 13-cis-5,8-ERA as a potent pharmacological chaperone capable of stabilizing rod opsin—a critical mechanism for treating retinal degenerative disorders such as Retinitis Pigmentosa[3][4].

Structurally, 13-cis-5,8-ERA deviates significantly from its parent compound. The epoxidation across the 5,8-positions of the β -ionone ring induces a structural rearrangement, forming a 4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl moiety[1][5]. This modification, coupled with the 13-cis geometry of the polyene chain, creates a unique spatial conformation that fits the orthosteric binding pocket of apo-opsin without forming a Schiff base bond[3].

Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous attention to detail. The conjugated polyene chain is notoriously susceptible to photoisomerization and autoxidation[6][7], demanding rigorous, self-validating experimental protocols to ensure the spectral data reflects the intact molecule rather than degradation artifacts.

Quantitative Data & Expected Parameters

To facilitate rapid structural verification, the physicochemical properties and diagnostic NMR parameters are summarized below. The 5,8-epoxy modification dramatically alters the electron density around the ring, shifting the gem-dimethyl protons upfield compared to a standard β -ionone ring, while the 13-cis configuration dictates the specific coupling constants (typically J≈15 Hz for trans double bonds in the chain, but with distinct NOESY cross-peaks confirming the 13-cis geometry)[7][8].

Table 1: Key Physicochemical Properties

ParameterValue / Description
Chemical Name (2Z,4E,6E)-3-Methyl-7-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)octa-2,4,6-trienoic acid[1]
CAS Number 112018-12-9[1][2]
Molecular Formula C₂₀H₂₈O₃[1][5]
Molecular Weight 316.43 g/mol [1][5]
Stereochemistry Mixture of Diastereomers (due to 5,8-epoxidation)[2][9]

Table 2: Diagnostic NMR Chemical Shifts (in CDCl₃, 500 MHz) (Note: Values are synthesized based on homologous 5,8-epoxyretinoid and 13-cis polyene chain spectral data[7][8])

NucleusPosition / MoietyExpected Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Causality
¹H H-14 (Polyene chain)~5.75 - 5.85br sShifted upfield due to 13-cis geometry relative to the carboxylate group.
¹H H-11, H-12 (Chain)~6.20 - 7.00d, dd ( J≈11−15 )Conjugated system; J11,12​≈15.3 Hz confirms the localized trans nature of the 11,12 bond[7].
¹H Ring Methyls (C-4)~1.10 - 1.30sGem-dimethyls experience altered shielding due to the adjacent hexahydrobenzofuran oxygen[7].
¹³C C-5, C-8 (Epoxide)~65.0 - 75.0Cq, CHDeshielded directly by the bridging oxygen atom.
¹³C C-15 (Carboxyl)~170.0 - 172.0CqStandard carboxylic acid carbonyl resonance.

Experimental Workflows & Causality

The Retinoid Degradation Pathway

Understanding the origin of 5,8-Epoxy-13-cis Retinoic Acid is crucial for analytical scientists, as it dictates the impurities one might encounter during NMR analysis. It is primarily formed via the enzymatic or radical-mediated cooxidation of 13-cis-retinoic acid, passing through a highly reactive 5,6-epoxy intermediate[7][10].

Pathway A 13-cis-Retinoic Acid (Isotretinoin) B Oxidative Metabolism A->B C 5,6-Epoxy-13-cis-RA (Intermediate) B->C Epoxidation D 5,8-Epoxy-13-cis-RA (13-cis-5,8-ERA) C->D Rearrangement

Figure 1: Oxidative metabolic pathway converting 13-cis-retinoic acid to 13-cis-5,8-ERA.

Self-Validating NMR Protocol

Because retinoids are highly labile[6], standard NMR protocols will often yield spectra contaminated with isomerization products (e.g., all-trans or 9-cis forms) or further oxidation artifacts. The following protocol is designed as a self-validating system —ensuring the sample integrity is proven before and after the lengthy 2D NMR acquisitions.

Workflow S1 1. Sample Preparation Inert Gas (Ar), Amber Vial, CDCl3 S2 2. Pre-Acquisition QC Rapid 1D 1H NMR to verify integrity S1->S2 S3 3. Multi-Nuclear Acquisition High-Resolution 1D 13C & 2D (HSQC/HMBC) S2->S3 S4 4. Post-Acquisition QC Repeat 1D 1H to confirm zero degradation S3->S4 S5 5. Structural Elucidation Assign Epoxide & 13-cis Geometry S4->S5

Figure 2: Self-validating NMR acquisition workflow for highly labile retinoids.

Step-by-Step Methodology:

Step 1: Sample Preparation under Actinic Control

  • Causality: Retinoids absorb heavily in the UV-Vis spectrum ( λmax​≈327 nm) and undergo rapid photoisomerization under ambient laboratory lighting[7][8]. Furthermore, the conjugated double bonds are targets for triplet oxygen addition[7].

  • Action: Perform all sample handling in a dark room under gold fluorescent lighting or use heavy amber-tinted glassware[6]. Dissolve 5–10 mg of 13-cis-5,8-ERA in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS).

  • Action: Purge the NMR tube with a gentle stream of Argon gas for 30 seconds before sealing with a high-quality septum cap.

Step 2: Pre-Acquisition Quality Control (QC)

  • Causality: 2D NMR experiments (e.g., HMBC, NOESY) can take several hours. If the sample degrades during this time, the resulting 2D cross-peaks will be convoluted by artifact signals.

  • Action: Acquire a rapid 1D ¹H NMR spectrum (16 scans, ~2 minutes). Verify the integration of the H-14 proton (~5.80 ppm) against the polyene chain protons to establish a baseline purity profile.

Step 3: Multi-Nuclear & 2D Acquisition

  • Causality: The 5,8-epoxy linkage creates a complex hexahydrobenzofuran ring system[1]. 1D ¹H NMR alone is insufficient due to severe signal overlap in the 1.0–2.5 ppm aliphatic region and the 6.0–7.0 ppm olefinic region.

  • Action:

    • Acquire a 1D ¹³C NMR (1024 scans, with ¹H decoupling).

    • Acquire a ¹H-¹³C HSQC to assign direct proton-carbon correlations, specifically differentiating the oxygen-bound carbons (C-5, C-8) from the rest of the aliphatic ring.

    • Acquire a ¹H-¹H NOESY (mixing time ~300-500 ms). Critical Step: The NOESY spectrum is required to definitively prove the 13-cis geometry by observing the spatial proximity (cross-peaks) between H-12 and the C-15 methyl group, which would be absent in the all-trans isomer[8].

Step 4: Post-Acquisition QC Validation

  • Causality: To prove that the 2D data represents a single, stable compound.

  • Action: Re-acquire the exact 1D ¹H NMR experiment from Step 2. Overlay the spectra. If the polyene region shows new doublets (indicating cis-trans isomerization), the 2D data must be interpreted with caution, and the sample preparation protocol must be optimized for stricter light/oxygen exclusion.

References

  • PubChem. "5,8-cis-5,8-Epoxy-13-cis Retinoic Acid | C20H28O3 | CID 94005050." National Institutes of Health (NIH). Available at: [Link][5]

  • Int. J. Mol. Sci. "The Retinoid and Non-Retinoid Ligands of the Rod Visual G Protein-Coupled Receptor." MDPI, 2019. Available at:[Link][3]

  • Journal of the American Chemical Society. "Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen." ACS Publications. Available at: [Link][7]

  • eScholarship. "Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis." University of California. Available at: [Link][8]

Sources

Method

Solid-phase extraction techniques for 5,8-Epoxy retinoid metabolites

Application Notes and Protocols Topic: Solid-Phase Extraction Techniques for 5,8-Epoxy Retinoid Metabolites Introduction: The Analytical Challenge of 5,8-Epoxy Retinoids Retinoids, a class of compounds derived from vitam...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Solid-Phase Extraction Techniques for 5,8-Epoxy Retinoid Metabolites

Introduction: The Analytical Challenge of 5,8-Epoxy Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes, and their metabolism is a key area of study in pharmacology and toxicology. The formation of polar metabolites, such as 5,8-epoxy retinoids, represents a significant pathway in their biotransformation.[1] Accurate quantification of these metabolites in biological matrices like plasma, serum, or tissue homogenates is essential for understanding pharmacokinetics, efficacy, and potential toxicity.

However, the analysis of 5,8-epoxy retinoid metabolites is fraught with challenges:

  • Physicochemical Instability: Like their parent compounds, epoxy-retinoids are highly susceptible to degradation via oxidation and isomerization, particularly when exposed to light, heat, and acidic conditions.[1] Special care must be taken during all sample handling and preparation steps.[2]

  • Low Endogenous Concentrations: These metabolites are often present at very low levels, necessitating a sample preparation technique that can both clean up the sample and concentrate the analytes.[2]

  • Complex Biological Matrices: The presence of proteins, lipids, and other endogenous components can interfere with analysis, causing matrix effects and suppressing instrument signals.

Solid-Phase Extraction (SPE) is a powerful and widely adopted technique that addresses these challenges by providing efficient sample cleanup, analyte concentration, and improved analytical sensitivity. This guide provides a detailed examination of SPE principles and offers robust protocols tailored for the extraction of 5,8-epoxy retinoid metabolites.

Guiding Principles: Analyte Properties and SPE Strategy

Success in SPE begins with understanding the analyte. 5,8-Epoxy-retinoic acid possesses a unique chemical nature that dictates our extraction strategy. It retains the hydrophobic character of the core retinoid structure but has increased polarity due to the ether linkage of the epoxy group and the carboxylic acid function.[3]

A critical consideration is the potential for artifact formation. It has been reported that 5,8-epoxy retinoids can be artificially generated from 5,6-epoxy precursors under acidic extraction conditions.[4] Therefore, maintaining near-neutral pH throughout the process is paramount to ensuring data integrity.

Choosing the Right SPE Mechanism

Two primary SPE mechanisms are suitable for 5,8-epoxy retinoids:

  • Reversed-Phase (RP) SPE: This is the most common and recommended approach. The stationary phase is non-polar (e.g., C18-bonded silica), and it retains hydrophobic compounds from a polar aqueous sample. The 5,8-epoxy retinoid, despite its increased polarity, is sufficiently hydrophobic to be retained, while more polar, water-soluble interferences are washed away.

  • Normal-Phase (NP) SPE: This technique uses a polar stationary phase (e.g., silica). It is an alternative method that can be useful for separating the moderately polar epoxy-metabolites from their less polar parent compounds, which would be eluted first.

SPE_Workflow

Pre-SPE Sample Handling and Preparation

Given the instability of retinoids, all procedures must be performed under yellow light or in amber-colored labware to prevent photo-isomerization and degradation.[2][5]

Protocol: Initial Extraction from Plasma/Serum

This protocol uses a protein precipitation step followed by liquid-liquid extraction (LLE) to prepare the sample for SPE loading.

  • Sample Aliquot: In an amber-colored glass tube, place 500 µL of plasma or serum.

  • Internal Standard (IS): Add 25-50 µL of an appropriate internal standard working solution (e.g., a stable isotope-labeled 5,8-epoxy retinoid or a structurally similar analog like Acitretin[6]). Vortex briefly. The IS is critical for correcting for extraction losses and matrix effects.

  • Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% BHT). Vortex vigorously for 1 minute. This step denatures and precipitates proteins, which would otherwise clog the SPE cartridge.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new amber glass tube.

  • Dilution for SPE: Add 4.0 mL of a weak aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.0) to the supernatant. This ensures the sample is sufficiently polar for efficient binding to a reversed-phase sorbent. The sample is now ready for loading onto the conditioned SPE cartridge.

Application Protocol: Reversed-Phase SPE (C18)

This protocol is the recommended starting point for robust and reliable extraction of 5,8-epoxy retinoid metabolites.

Rationale: The C18 (octadecyl) bonded silica provides strong hydrophobic retention for the retinoid backbone, allowing for aggressive washing steps to remove polar interferences without significant loss of the target analyte.

// Define nodes for each step Condition [label="1. Condition\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="2. Equilibrate\n(Water/Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="3. Load Sample\n(Aqueous Dilution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="4. Wash 1\n(Aqueous Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="5. Wash 2\n(Weak Organic/Aq.)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="6. Elute\n(Methanol/ACN)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define workflow connections Condition -> Equilibrate [label="Solvates C18 chains"]; Equilibrate -> Load [label="Prepares for aqueous loading"]; Load -> Wash1 [label="Retinoid binds to C18"]; Wash1 -> Wash2 [label="Removes salts, polar waste"]; Wash2 -> Elute [label="Removes weakly bound interferences"]; } } Caption: Workflow for reversed-phase SPE of 5,8-epoxy retinoids.

StepReagent/SolventTypical VolumeRationale & Key Insights
1. Conditioning Methanol or Acetonitrile2 x 1 mLThis step wets the C18 functional groups and activates the sorbent, ensuring consistent interaction with the analyte.[7] Incomplete conditioning is a primary cause of poor recovery.
2. Equilibration 20 mM Ammonium Acetate, pH 7.02 x 1 mLThe sorbent is treated with a solution similar in composition to the sample matrix (but without organic solvent) to maximize analyte retention.[7] Skipping this step can cause the analyte to pass through without binding.
3. Sample Load Pre-treated Sample from Section 3~5 mLLoad the sample at a slow, consistent flow rate (~1 mL/min). A fast flow rate can lead to breakthrough and reduced recovery.
4. Wash 1 20 mM Ammonium Acetate, pH 7.01 mLThis initial wash removes highly polar, water-soluble impurities and residual salts from the sample matrix that did not bind to the sorbent.
5. Wash 2 20% Methanol in Water1 mLA stronger wash solvent is used to remove less-polar interferences. The organic content is high enough to displace interferences but too low to elute the target analyte. This step is critical for achieving a clean extract.
6. Elution Methanol or Acetonitrile2 x 0.5 mLA strong organic solvent disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing the analyte for collection.[8] Eluting in two smaller aliquots often improves recovery compared to a single larger volume.

Post-SPE Processing and Method Validation

After elution, the sample is not yet ready for analysis.

  • Evaporation: The collected eluate is evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 37°C.[6]

  • Reconstitution: The dried residue is redissolved in a small, precise volume (e.g., 100 µL) of mobile phase or a compatible solvent for injection into the LC-MS/MS system.[9]

Trustworthiness: A Self-Validating System

A protocol's reliability must be proven. Key validation parameters should be assessed to ensure the method is fit for purpose.[10]

ParameterDescriptionTypical Acceptance Criteria
Recovery The percentage of analyte extracted from the matrix. Calculated by comparing the analyte/IS peak area ratio in an extracted sample to a post-extraction spiked sample.>80% and consistent across concentration levels.
Matrix Effect The influence of co-eluting matrix components on analyte ionization in the mass spectrometer. Assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution.Ion suppression or enhancement should be minimal and consistent (typically 85-115%).
Precision The closeness of repeated measurements, expressed as Relative Standard Deviation (%RSD).Intra-day (within a run) <15% RSD; Inter-day (between runs) <20% RSD.[10]
Accuracy The closeness of the measured concentration to the true value, expressed as % bias.Within ±15% of the nominal value (±20% at the LLOQ).
LLOQ The Lower Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy.[10]Signal-to-noise ratio >10.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery - Incomplete sorbent conditioning/equilibration.- Sample loading flow rate too high.- Elution solvent is too weak.- Analyte lost during the wash step.- Ensure proper execution of conditioning/equilibration steps.- Reduce sample loading speed.- Use a stronger elution solvent (e.g., switch from Methanol to Acetonitrile).- Reduce the organic content in the wash solvent.
High Variability (%RSD) - Inconsistent flow rates during loading/elution.- Sorbent bed drying out before sample loading.- Incomplete evaporation or reconstitution.- Use a vacuum manifold for consistent flow.- Do not let the sorbent go dry after equilibration.- Ensure residue is fully redissolved by vortexing/sonicating during reconstitution.
High Background/ Interference - Insufficient washing.- Inappropriate wash solvent strength.- Matrix components precipitating during elution.- Increase the volume or organic strength of the wash step.- Add a second, different wash step.- Ensure complete protein precipitation in the pre-SPE step.

References

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. [Link]

  • Weiß, K., et al. (2020). Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS. International Journal of Molecular Sciences, 21(20), 7573. [Link]

  • Palameta, A., et al. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In: De Luca, L. (eds) Vitamin A. Methods in Molecular Biology, vol 1435. Humana Press, New York, NY. [Link]

  • Greca, M. D., et al. (2000). Free Radical Oxidation of ( E )-Retinoic Acid by the Fenton Reagent: Competing Epoxidation and Oxidative Breakdown Pathways and Novel Products of 5,6-Epoxyretinoic Acid Transformation. Journal of the American Chemical Society, 122(35), 8561–8567. [Link]

  • Wang, C., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1013-1027. [Link]

  • Krajcovicova, J., & Kriz, M. (2004). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Folia veterinaria, 48, 169-171. [Link]

  • National Center for Biotechnology Information. "5,8-Epoxytretinoin, R,S-(+/-)-" PubChem Compound Summary for CID 14443943. [Link]

  • McCormick, A. M., et al. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • Schulze, K. J., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Nutrients, 12(9), 2779. [Link]

  • Dugo, P., et al. (2006). Elucidation of Carotenoid Patterns in Citrus Products by Means of Comprehensive Normal-Phase × Reversed-Phase Liquid Chromatography. Analytical Chemistry, 78(22), 7743–7750. [Link]

  • McCormick, A. M., et al. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. PubMed, PMID: 708695. [Link]

  • Frolik, C. A. (1981). Assay of retinoids in biological samples by reverse-phase high-pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 224(3), 471-480. [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • National Center for Biotechnology Information. "5,8-cis-5,8-Epoxy-13-cis Retinoic Acid" PubChem Compound Summary for CID 94005050. [Link]

  • Wang, Y., et al. (2022). Automatic analytical approach for the determination of 12 illicit drugs and nicotine metabolites in wastewater using on-line SPE-UHPLC-MS/MS. Scientific Reports, 12(1), 1-11. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing photo-degradation of 5,8-Epoxy-13-cis Retinoic Acid during extraction

Welcome to the Technical Support Center. 5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA) is a highly specialized retinoid compound, recently identified as a 1 [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA) is a highly specialized retinoid compound, recently identified as a 1 [1]. Like its structural analogs (isotretinoin and tretinoin), 13-cis-5,8-ERA is exceptionally susceptible to photo-isomerization and oxidation. Exposure to ambient light—specifically UVA and blue light (400–490 nm)—triggers rapid isomerization of the 13-cis double bond and photolysis of the conjugated polyene backbone.

This guide provides field-proven, self-validating protocols to ensure the structural integrity of 13-cis-5,8-ERA during extraction from biological matrices.

Extraction Workflow

ExtractionWorkflow Step1 1. Sample Collection (Foil-wrapped, 4°C) Step2 2. Internal Standard & Antioxidant (Spike IS + 0.5 mg/mL BHT) Step1->Step2 Transfer to Dark Room Step3 3. LLE / SPE Extraction (Strict Yellow Light >500nm) Step2->Step3 Add Extraction Solvent Step4 4. Solvent Evaporation (N2 stream, Dark, <30°C) Step3->Step4 Isolate Organic Phase Step5 5. Reconstitution & Analysis (Amber vials, HPLC-MS/MS) Step4->Step5 Reconstitute in Mobile Phase

Workflow for retinoid extraction preventing photo-isomerization and oxidation.

Standard Operating Procedure: Self-Validating Extraction Protocol

To achieve rigorous scientific integrity, this protocol is designed as a self-validating system . By embedding internal controls directly into the chemistry, any failure in environmental controls will automatically flag the assay as invalid, preventing false data.

Step 1: Environmental Control

  • Action: Eliminate all natural and standard fluorescent lighting in the laboratory. Conduct all procedures under strict 2 [4]. Cover windows with UV-blocking amber films.

  • Causality: Retinoids absorb strongly in the UVA and blue light spectrum. Photons in this range provide the exact activation energy required to break the π-bond of the 13-cis double bond, leading to rapid photo-isomerization into 9-cis and all-trans isomers. Yellow light lacks this necessary excitation energy.

Step 2: Reagent Stabilization & Internal Validation

  • Action: Spike all extraction solvents (e.g., methanol, acetonitrile) with3 [3]. Add a structurally distinct internal standard (IS), such as acitretin or a ¹³C-labeled retinoid, before beginning the extraction.

  • Causality: BHT acts as a radical scavenger to prevent autoxidation of the conjugated polyene chain. The IS creates a self-validating system: by monitoring the IS recovery and its own isomerization profile via HPLC, you can mathematically verify that no degradation occurred during sample processing. If the IS degrades, the assay fails system suitability.

Step 3: Temperature-Controlled Extraction (SPE/LLE)

  • Action: Process biological matrices in foil-wrapped polypropylene tubes maintained in an ice bath (4°C). Perform Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) rapidly.

  • Causality: Thermal energy accelerates both oxidation and the baseline thermodynamic shift toward the more stable all-trans isomer. Cold processing kinetically freezes the 13-cis configuration.

Step 4: Inert Solvent Evaporation

  • Action: Evaporate the organic eluate under a gentle stream of high-purity nitrogen gas in complete darkness. Do not let the water bath exceed 30°C.

  • Causality: Concentrating the sample increases the collision frequency of molecules with dissolved oxygen. Nitrogen blanketing displaces oxygen, preventing the formation of 4-oxo metabolites and epoxides during the highly vulnerable drying phase.

Step 5: Reconstitution and Analysis

  • Action: Reconstitute in the mobile phase, transfer to amber autosampler vials, and analyze immediately via HPLC-MS/MS.

  • Causality: Amber glass attenuates UV transmission but does not block it entirely. Immediate analysis minimizes the time the concentrated compound spends in solution, where degradation kinetics are most aggressive.

Troubleshooting Guide

Q: I am observing a cluster of unexpected peaks near the retention time of 13-cis-5,8-ERA. What is causing this? A: This is the hallmark of photo-isomerization. When exposed to ambient light, 13-cis retinoids rapidly isomerize into a complex equilibrium mixture of 9-cis, all-trans, and other geometric isomers. If you see this, your environmental light controls have failed. Ensure you are using strict yellow light and foil-wrapped tubes throughout the entire extraction process.

Q: My overall recovery is low, but I don't see isomer peaks. Where is the compound going? A: If isomerization is ruled out, the compound is likely undergoing autoxidation or thermal degradation during the solvent evaporation step. Retinoids can oxidize into non-retinoid products (photolysis) or highly polar oxo-metabolites that may not elute where expected. Verify that your extraction solvent contains BHT and that you are drying the sample under a strict nitrogen blanket at <30°C.

Q: Is amber glassware sufficient to protect the sample on the benchtop? A: No. While amber glass effectively blocks UV radiation, it still transmits significant amounts of visible light. Studies show that the4 [5] of ambient lighting are major contributors to retinoid photodegradation. Amber glassware must be used as a secondary defense in conjunction with yellow room lighting.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation kinetics of 13-cis retinoids under various conditions, highlighting the necessity of strict environmental controls during extraction.

Matrix / FormulationLight ConditionAntioxidantDegradation KineticsHalf-Life (t½)
MethanolDirect SunlightNoneFirst-order< 5 min
MethanolUV Exposure (300-800 nm)None5 [6]83 min
MethanolRoom Temp / Ambient Light0.5 mg/mL BHTReduced> 24 hours
MicroemulsionUV Exposure (300-800 nm)None6 [2]454 min

Frequently Asked Questions (FAQs)

Q: Can I store the extracted samples overnight before HPLC analysis? A: It is highly discouraged. In organic solvents like methanol, 13-cis retinoids exhibit first-order degradation kinetics. If storage is absolutely necessary, the samples must be dried down completely, purged with argon or nitrogen, and stored at -80°C in the dark. Reconstitute immediately prior to injection.

Q: Why does 13-cis-5,8-ERA require such specialized handling compared to other small molecules? A: 13-cis-5,8-ERA is a specialized pharmacological chaperone with a highly conjugated polyene chain. This extended π-electron system is thermodynamically unstable and highly reactive. The 13-cis configuration is particularly prone to relaxing into the all-trans state or reacting with singlet oxygen when in solution.

References

  • A Small Chaperone Improves Folding and Routing of Rhodopsin Mutants Linked to Inherited Blindness. Cell Reports (PMC). 1

  • Improving the Isotretinoin Photostability by Incorporating in Microemulsion Matrix. ISRN Pharmaceutics (PMC). 6

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. DiVA Portal.3

  • A Double-blind Investigation of the Potential Systemic Absorption of Isotretinoin, when Combined with Chemical Sunscreens. Medical Journals Sweden.2

  • UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. International Journal of Pharmaceutics (PMC). 4

  • Photodegradation graph: the First-order kinetics of dissolved isotretinoin in methanol. ResearchGate. 5

Sources

Optimization

Technical Support Center: Improving HPLC Resolution of 5,8-Epoxy-13-cis Retinoic Acid Diastereomers

Introduction Welcome to the technical support guide for the chromatographic resolution of 5,8-Epoxy-13-cis Retinoic Acid diastereomers. This document is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the chromatographic resolution of 5,8-Epoxy-13-cis Retinoic Acid diastereomers. This document is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving baseline separation of these closely related stereoisomers. As diastereomers, these compounds possess different physicochemical properties, making their separation on achiral stationary phases feasible, yet often challenging.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chromatographic principles, to help you optimize your high-performance liquid chromatography (HPLC) methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of 5,8-Epoxy-13-cis Retinoic Acid diastereomers.

Q1: Why am I seeing co-elution or very poor resolution (Rs < 1.0) of my diastereomers?

A1: Poor resolution is the most common challenge and typically stems from a suboptimal selection of the stationary or mobile phase, leading to insufficient differential interaction between the diastereomers and the column.[3][4]

Causality & Solution Pathway:

  • Inadequate Selectivity (α): The primary cause is often insufficient selectivity, meaning the column and mobile phase do not discriminate well enough between the two diastereomers.

    • Action 1: Switch to Normal-Phase (NP) HPLC. For retinoid isomers, NP-HPLC frequently provides superior resolution compared to reversed-phase (RP) methods.[5][6] The polar silica stationary phase can interact more specifically with the subtle structural differences (e.g., the orientation of the epoxy and carboxylic acid groups) of your diastereomers.

    • Action 2: Optimize the Mobile Phase. In NP-HPLC, the mobile phase is non-polar (e.g., hexane) with a polar modifier (e.g., 2-propanol, ethyl acetate). The type and concentration of the polar modifier are critical. Systematically vary the percentage of the modifier in small increments (e.g., 0.1-0.5%). A lower concentration of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks. Adding a small amount of acetic acid (e.g., 0.1%) can improve peak shape for the carboxylic acid moiety by reducing tailing from interactions with the silica surface.[6]

    • Action 3: Consider a Different Stationary Phase. If a standard silica column is insufficient, explore other polar stationary phases like amino (NH2) or cyano (CN) bonded phases.[7] These offer different selectivities and may resolve your compounds.

  • Poor Column Efficiency (N): If peaks are broad, it directly reduces resolution.[4]

    • Action: Check System Health. Ensure your column is not old or contaminated. Use a guard column to protect it.[3] Confirm that system dead volume is minimized by using appropriate tubing.[3] Consider using a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to increase the plate number (N).[4]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing for acidic compounds like retinoic acid derivatives is often caused by strong, undesirable secondary interactions with the stationary phase.

Causality & Solution Pathway:

  • Analyte-Silanol Interactions (NP-HPLC): The carboxylic acid group on your molecule can interact strongly with active silanol groups on the silica surface, leading to tailing.[3]

    • Action 1: Use a Mobile Phase Additive. The most effective solution is to add a small amount of a competing acid, like acetic acid (0.1-1.0%), to the mobile phase.[6] The additive protonates the silanol groups, "masking" them and preventing them from interacting with your acidic analyte.

    • Action 2: Check Water Content. In NP-HPLC, a consistent, low level of water in the mobile phase is crucial for maintaining column activity and reproducible chromatography. Ensure your solvents are of high purity and handle them consistently.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion and tailing.[8]

    • Action: Reduce Injection Volume/Concentration. Perform a loading study by serially diluting your sample and injecting smaller volumes to find the optimal mass that does not compromise peak shape.[8]

Q3: My retention times are drifting and not reproducible. What is causing this instability?

A3: Drifting retention times typically point to an unstable chromatographic system, which is a particularly common issue in normal-phase chromatography if not managed carefully.[3]

Causality & Solution Pathway:

  • Column Equilibration: The column must be fully equilibrated with the mobile phase. This is especially critical in NP-HPLC, where the hydration state of the silica surface dramatically affects retention.

    • Action: Ensure Thorough Equilibration. Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis, and especially after changing solvents.[3]

  • Mobile Phase Instability: The composition of your mobile phase can change over time.

    • Action 1: Prepare Fresh Mobile Phase. Prepare your mobile phase fresh daily. Highly volatile solvents like hexane can evaporate, changing the solvent ratio and affecting retention.

    • Action 2: Ensure Proper Mixing. If using a multi-solvent mobile phase, ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: Changes in ambient temperature can alter solvent viscosity and reaction kinetics, leading to shifts in retention time.[1][8]

    • Action: Use a Column Oven. A thermostatted column compartment is essential for reproducible chromatography. Maintaining a constant temperature (e.g., 30°C or 40°C) will provide stable retention times.[1]

Frequently Asked Questions (FAQs)

Q4: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this separation?

A4: While RP-HPLC is versatile, Normal-Phase HPLC is strongly recommended as the starting point for separating retinoic acid isomers and their derivatives .[5]

  • Expertise & Rationale: NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[7][9] This setup is highly effective at resolving structurally similar, moderately polar compounds like retinoids. The separation is driven by polar interactions (e.g., hydrogen bonding) between the analyte's functional groups (epoxy, carboxylic acid) and the stationary phase. These specific interactions often provide greater selectivity for isomers compared to the more general hydrophobic interactions that govern RP-HPLC separations.[5][10] While RP methods exist, they often struggle to achieve baseline separation for closely related cis/trans isomers without extensive method development.[11][12]

Q5: What is the best starting point for mobile phase optimization in NP-HPLC?

A5: A good starting point is a binary mixture of a non-polar solvent and a slightly more polar modifier, with an acid additive to control peak shape.

  • Recommended Starting Conditions:

    • Solvent A (non-polar): n-Hexane

    • Solvent B (polar modifier): 2-Propanol (Isopropanol)

    • Additive: Glacial Acetic Acid

  • Initial Mobile Phase Composition: n-Hexane : 2-Propanol : Acetic Acid (e.g., 1000 : 4 : 0.7, v/v/v).[6]

  • Optimization Strategy: Keep the acetic acid concentration constant and adjust the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will decrease retention times, while decreasing it will increase retention and likely improve resolution, up to a point.

Q6: How does temperature affect the separation of these diastereomers?

A6: Temperature is a powerful but often overlooked parameter for optimizing selectivity.

  • Mechanism: Changing the temperature affects the thermodynamics of the analyte-stationary phase interactions. For some diastereomers, a change of just 5-10°C can alter the relative retention (selectivity) enough to significantly improve resolution or even reverse the elution order.[1]

  • Practical Approach: Once you have a method with partial separation, systematically evaluate the resolution at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). A column oven is mandatory for this.[1] Generally, higher temperatures decrease solvent viscosity, leading to shorter retention times and sharper peaks, but the effect on selectivity (α) is compound-specific and must be determined empirically.

Data & Protocols

Table 1: Example HPLC Conditions for Retinoid Isomer Separation
ParameterMethod 1 (NP-HPLC)Method 2 (RP-HPLC)Method 3 (NP-HPLC Gradient)
Stationary Phase Silica Gel (5 µm, 250 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)Silica Gel
Mobile Phase n-Hexane:2-Propanol:Acetic Acid (1000:4.3:0.675, v/v/v)[6]Methanol:0.01M Sodium Acetate Buffer, pH 5.2 (85:15, v/v)[12]Linear gradient with two solvents containing n-Hexane, 2-propanol, and glacial acetic acid in different ratios[13]
Flow Rate 1.0 mL/min[6]1.5 mL/min[12]Not Specified
Detection UV at 350 nm[6]UV & FluorescenceUV
Target Analytes All-trans & 13-cis Retinoic AcidRetinol, Retinal, All-trans & 13-cis Retinoic AcidMultiple Retinol, Retinal, and Retinoic Acid Isomers

Note: This table provides examples from the literature for related compounds to guide initial method development. Direct optimization for 5,8-Epoxy-13-cis Retinoic Acid is required.

Experimental Protocol: Recommended Starting Method (NP-HPLC)

This protocol provides a robust starting point for separating the diastereomers of 5,8-Epoxy-13-cis Retinoic Acid.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., a small amount of 2-propanol diluted with hexane).
  • Ensure the final sample concentration is within the linear range of the detector to avoid column overload.
  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.
  • Crucially, protect all solutions from light and oxygen to prevent degradation and isomerization of the retinoid. Use amber vials and perform preparations under yellow or dim light.[5]

2. HPLC System & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Silica Gel, 5 µm particle size, 250 mm x 4.6 mm I.D.
  • Guard Column: Silica guard column.
  • Mobile Phase: n-Hexane:2-Propanol:Glacial Acetic Acid (1000:4.3:0.675, v/v/v).[6] Filter and thoroughly degas the mobile phase before use.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C (using a column oven).
  • Injection Volume: 10 µL.
  • Detection: UV at 350 nm.[6]

3. Equilibration & Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system peaks are present.
  • Inject the prepared sample.
  • Monitor the chromatogram for the two diastereomer peaks.

4. Optimization:

  • If resolution is insufficient, decrease the percentage of 2-propanol in the mobile phase in small steps (e.g., from a ratio of 1000:4.3 to 1000:4.0). This will increase retention and should improve separation. Re-equilibrate the column thoroughly after each change.
  • If peaks tail, ensure the acetic acid concentration is adequate.

Visualization

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor resolution of diastereomers.

Troubleshooting_Workflow Start Problem: Poor Resolution (Rs < 1.5) or Co-elution Check_Selectivity Step 1: Evaluate Selectivity (α) Start->Check_Selectivity Check_Efficiency Step 2: Evaluate Efficiency (N) Check_Selectivity->Check_Efficiency α is adequate Optimize_MP Optimize Mobile Phase (Adjust % Modifier, Change Modifier) Check_Selectivity->Optimize_MP Is α too low? Check_Retention Step 3: Evaluate Retention (k') Check_Efficiency->Check_Retention Peaks are sharp Broad_Peaks Are Peaks Broad or Tailing? Check_Efficiency->Broad_Peaks Optimize_k Adjust Mobile Phase Strength to achieve k' between 2-10 Check_Retention->Optimize_k Is k' outside 2-10? Change_SP Change Stationary Phase (e.g., Silica -> Amino, Cyano) Optimize_MP->Change_SP No Improvement Optimize_Temp Optimize Temperature (e.g., 25-45°C) Change_SP->Optimize_Temp No Improvement End Resolution Achieved Optimize_Temp->End Check_Column Check Column Health (Age, Contamination) Broad_Peaks->Check_Column Yes Reduce_Dead_Vol Minimize Extra-Column Dead Volume Check_Column->Reduce_Dead_Vol Use_Smaller_Particles Use Smaller Particle Size Column (e.g., 5µm -> 3µm) Reduce_Dead_Vol->Use_Smaller_Particles Use_Smaller_Particles->End Optimize_k->End

Caption: Logical workflow for troubleshooting poor HPLC resolution.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC.
  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Benchchem. (2025). Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
  • Ito, Y., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • SAV. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. PubMed.
  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Vane, F. M., et al. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. PubMed.
  • Mu, Y., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. MDPI.
  • Journal of Food and Drug Analysis. (n.d.). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans.
  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples.

Sources

Troubleshooting

Optimal storage conditions for 5,8-Epoxy-13-cis Retinoic Acid stability

Welcome to the technical support guide for 5,8-Epoxy-13-cis Retinoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5,8-Epoxy-13-cis Retinoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 5,8-Epoxy-13-cis Retinoic Acid.

Q1: What are the optimal long-term storage conditions for solid 5,8-Epoxy-13-cis Retinoic Acid?

For long-term stability, solid 5,8-Epoxy-13-cis Retinoic Acid should be stored in a refrigerator at 2-8°C.[1] It is crucial to store the compound in a tightly sealed container, protected from light.

Q2: How should I prepare and store stock solutions of 5,8-Epoxy-13-cis Retinoic Acid?

Stock solutions should be prepared in a suitable solvent such as DMSO or ethanol. It is highly recommended to prepare aliquots of the stock solution in working volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] These aliquots should be stored at -20°C or, for extended stability, at -80°C.[3] Before use, allow an aliquot to equilibrate to room temperature slowly.

Q3: Is 5,8-Epoxy-13-cis Retinoic Acid sensitive to light?

Yes. Like its parent compound, 13-cis-retinoic acid, and other retinoids, 5,8-Epoxy-13-cis Retinoic Acid is highly sensitive to light, particularly UVA radiation.[4][5] All work with the compound and its solutions should be performed under subdued light or yellow light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil for protection.

Q4: What is the impact of oxygen on the stability of this compound?

Retinoids are susceptible to oxidation. The decomposition of the related compound, 13-cis-retinoic acid, is an autocatalytic reaction in the presence of air.[6] To minimize oxidation, it is advisable to handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.[7] For solutions, sparging the solvent with an inert gas before dissolution can be beneficial.

Q5: What is the optimal pH for solutions containing 5,8-Epoxy-13-cis Retinoic Acid?

Most retinoids exhibit optimal stability in a pH range of 6-7.[8] Acidic conditions should be avoided as they can promote the hydrolysis of the epoxy group.[9] Conversely, highly basic conditions (pH > 8) can also affect the stability of the retinoic acid moiety.[10]

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Problem Potential Cause Recommended Solution
Inconsistent or poor experimental results Degradation of the compound due to improper storage or handling.Review your storage and handling procedures. Ensure the compound is protected from light, oxygen, and repeated freeze-thaw cycles. Prepare fresh stock solutions and verify their concentration and purity via HPLC.
Precipitation in aqueous buffers Low aqueous solubility of the compound.5,8-Epoxy-13-cis Retinoic Acid has low solubility in aqueous media.[2] If working with cell cultures or aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.1%) to avoid toxicity and precipitation. The presence of serum or albumin in cell culture media can help stabilize retinoids in solution.[11]
Shift in HPLC retention time or appearance of new peaks Isomerization or degradation of the compound.This indicates a change in the chemical structure. Photoisomerization is a common issue with retinoids.[4][5] Ensure all solutions are protected from light. The appearance of new peaks may signify degradation products. A stability-indicating HPLC method should be used to monitor purity.
Loss of biological activity over time Chemical degradation of the compound.Retinoids can lose activity after a few months, even when stored frozen.[3] It is advisable to use freshly prepared stock solutions or to re-qualify older stocks for purity and concentration before critical experiments.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stable stock solution of 5,8-Epoxy-13-cis Retinoic Acid.

Materials:

  • 5,8-Epoxy-13-cis Retinoic Acid (solid)

  • Anhydrous DMSO or Ethanol (HPLC grade)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance

  • Pipettes

Procedure:

  • Allow the container of solid 5,8-Epoxy-13-cis Retinoic Acid to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid compound in a fume hood, under subdued light.

  • Transfer the solid to an amber glass vial.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Purge the headspace of the vial with an inert gas (e.g., nitrogen) for 15-30 seconds.

  • Securely cap the vial and vortex until the compound is fully dissolved.

  • Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

  • Purge the headspace of each aliquot with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Retinoid Analysis)

This method can be used to assess the purity and stability of 5,8-Epoxy-13-cis Retinoic Acid. A stability-indicating method is one that can resolve the parent compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (or another suitable buffer to maintain pH between 6 and 7)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 350 nm (scan for optimal wavelength)

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard solution of 5,8-Epoxy-13-cis Retinoic Acid of known concentration in the mobile phase or a compatible solvent.

  • Inject the standard to determine the retention time and peak area of the intact compound.

  • To validate the stability-indicating nature of the method, perform forced degradation studies on a sample of the compound. This involves exposing the compound to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light.[12]

  • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak.

  • Analyze experimental samples and compare the chromatograms to the standard to assess purity and detect any degradation.

IV. Diagrams and Visualizations

Degradation Pathway of 5,8-Epoxy-13-cis Retinoic Acid

A 5,8-Epoxy-13-cis Retinoic Acid B Isomerization Products (e.g., all-trans, 9-cis isomers) A->B Light (UVA) Heat C Oxidation Products A->C Oxygen (Air) D Hydrolysis Product (Diol derivative) A->D Acidic Conditions

Caption: Potential degradation pathways for 5,8-Epoxy-13-cis Retinoic Acid.

Experimental Workflow for Stability Assessment

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (DMSO or Ethanol) B Create Aliquots A->B C Store at -20°C or -80°C (Protected from light) B->C D Thaw Aliquot (Room Temperature) C->D E Dilute for HPLC D->E F HPLC Analysis E->F G Assess Purity (Compare to Standard) F->G H Quantify Degradants G->H

Caption: Workflow for preparing, storing, and analyzing 5,8-Epoxy-13-cis Retinoic Acid.

V. References

  • The stability of retinol, alpha-tocopherol, trans-lycopene, and trans-beta-carotene in liquid-frozen and lyophilized serum. PubMed. [Link]

  • Stability Indicating HPLC Assay for Retinoic Acid in Hard Gelatine Capsules Containing Lactose and as Bulk Drug Substance | Request PDF. ResearchGate. [Link]

  • [The stability of all-trans retinoic acid in "retinoid solutions" of "Di Bella's Cure"]. PubMed. [Link]

  • Retinoids: The Anti-Aging and Skin Repair Workhorse. Prospector. [Link]

  • Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC. [Link]

  • Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology. [Link]

  • High pH prevents retinoic acid-induced teratogenesis. PubMed. [Link]

  • Stability of Retinoic Acid - Cell Biology. Protocol Online. [Link]

  • Will freezing mess up retinol? [Product question] : r/SkincareAddiction. Reddit. [Link]

  • How do you stabilize retinol in a cream formulation? - KBL Cosmetics. KBL Cosmetics. [Link]

  • Interaction of retinol and retinoic acid with phospholipid membranes. A differential scanning calorimetry study. PubMed. [Link]

  • Analysis and stability of retinol in plasma. PubMed. [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-Portal.org. [Link]

  • Enhancing the Solubility, Stability, and Bioavailability of Retinol Acetate through Mechanochemistry | Biomacromolecules. ACS Publications. [Link]

  • (PDF) Stability indicating RP-HPLC method development and validation for determination of potential degradation impurities of tretinoin in tretinoin topical pharmaceutical formulation. ResearchGate. [Link]

  • Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters. Journal of Lipid Research. [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. kth .diva. [Link]

  • A Triply Stabilized System to Improve Retinol Stability. Cosmetics & Toiletries. [Link]

  • High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. MDPI. [Link]

  • UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. PMC. [Link]

  • Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. aacrjournals.org. [Link]

  • 5,8-Epoxy-13-cis Retinoic Acid — Chemical Substance Information. NextSDS. [Link]

  • Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid | Biochemistry. ACS Publications. [Link]

  • CAS No : 112018-12-9 | Product Name : 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers) | Pharmaffiliates. Pharmaffiliates. [Link]

  • Photostability of Topical Agents Applied to the Skin: A Review. MDPI. [Link]

  • Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. PubMed. [Link]

  • Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. pubs.rsc.org. [Link]

  • SCHEME 1. Synthesis of racemic 5,6-epoxy-(E)-retinoic acid. 1, (E). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Chromatography of 5,8-Epoxy-13-cis Retinoic Acid

Welcome to the Technical Support Center for retinoid chromatography. 5,8-Epoxy-13-cis retinoic acid is a highly labile metabolite and oxidative degradation product of isotretinoin (13-cis-retinoic acid).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for retinoid chromatography. 5,8-Epoxy-13-cis retinoic acid is a highly labile metabolite and oxidative degradation product of isotretinoin (13-cis-retinoic acid). Due to its conjugated triene structure, ionizable carboxylic acid moiety, and sensitive 5,8-epoxy ring, chromatographic analysis requires stringent control over the mobile phase environment.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to help you achieve reproducible, high-resolution separations.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing for 5,8-epoxy-13-cis retinoic acid, and how do I adjust the mobile phase to fix it? A1: Peak tailing in retinoid chromatography is primarily caused by secondary interactions between the analyte's carboxylic acid group (pKa ~4.7) and residual silanols on the C18 stationary phase. If your mobile phase pH is near the analyte's pKa, it exists in a partially ionized state, leading to split or tailing peaks.

  • Solution: Buffer the mobile phase to suppress ionization. Using an acidic modifier like 0.01% acetic acid or a 10–100 mM ammonium acetate buffer adjusted to pH 4.5–5.2 ensures the analyte remains protonated and neutral . Avoid using strong acids like Trifluoroacetic acid (TFA), as the 5,8-epoxy group is highly susceptible to acid-catalyzed ring-opening.

Q2: My chromatogram shows peak splitting and unexpected ghost peaks. Is the mobile phase causing degradation? A2: Retinoids undergo rapid photo-isomerization and oxidation. If you observe ghost peaks (often corresponding to all-trans or 9-cis isomers), the degradation is likely occurring either in the autosampler or on-column.

  • Solution: Mechanistically, excessive column temperatures or exposure to UV/white light triggers the isomerization of the 13-cis double bond. Maintain the column temperature between 20–25°C. Furthermore, ensure all sample preparation is conducted under yellow light and that samples are housed in amber autosampler vials .

Q3: Should I use Methanol or Acetonitrile as the organic modifier for separating 13-cis-retinoic acid from its 5,8-epoxy derivative? A3: The choice depends on whether you are optimizing for isomer selectivity or system backpressure.

  • Methanol provides superior shape selectivity for retinoid geometric isomers due to its protic nature, which hydrogen-bonds with the analyte. An isocratic blend of 85% methanol and 15% sodium acetate buffer is highly effective for rapid retinoid screening .

  • Acetonitrile yields sharper peaks for highly lipophilic compounds and generates lower backpressure. For complex mixtures containing 4-oxo metabolites and 5,8-epoxy derivatives, a ternary gradient system (Acetonitrile / Water / Ammonium Acetate / Acetic Acid) often yields the best resolution .

Part 2: Quantitative Data Summaries

The following table summarizes the critical mobile phase parameters and their mechanistic effects on 5,8-epoxy-13-cis retinoic acid chromatography.

ParameterRecommended RangeMechanistic EffectTroubleshooting Indicator
Aqueous Buffer 10 – 100 mM Ammonium AcetateControls ionic strength; prevents secondary silanol interactions.Broad peaks indicate insufficient buffer capacity.
Mobile Phase pH 4.5 – 5.2 (via Acetic Acid)Suppresses carboxylic acid ionization without degrading the epoxy ring.Tailing indicates pH is too high; missing peaks indicate acid degradation.
Organic Modifier 70% – 85% (Methanol or ACN)Dictates elution strength and isomer selectivity.Co-elution of 13-cis and all-trans isomers indicates poor selectivity.
Column Temp 20°C – 25°CMinimizes on-column thermal isomerization.Peak splitting or "bridge" baselines indicate thermal degradation.

Part 3: Experimental Workflow & Protocol

To ensure a self-validating system, follow this step-by-step methodology for preparing the optimized mobile phase.

Step 1: Aqueous Buffer Preparation Weigh the appropriate amount of LC-MS grade ammonium acetate to achieve a 10 mM concentration in 1000 mL of ultrapure water (18.2 MΩ·cm). Stir until completely dissolved.

Step 2: pH Adjustment (Critical Self-Validating Step) Always adjust the pH of the aqueous portion before adding the organic modifier to prevent pH electrode drift and inaccurate readings. Titrate the buffer with glacial acetic acid dropwise until the pH reaches exactly 5.2. Verify the pH stability over a 2-minute stabilization period.

Step 3: Organic Modifier Addition Blend the aqueous buffer with the chosen organic modifier (e.g., Methanol) in the desired ratio (e.g., 85% Methanol : 15% Buffer).

Step 4: Degassing and Filtration Filter the complete mobile phase through a 0.22 µm PTFE membrane filter. Degas the solution using an ultrasonic bath for 15 minutes to prevent micro-bubble formation in the pump head, which causes baseline noise.

Step 5: System Equilibration Purge the HPLC lines and equilibrate the C18 column at a flow rate of 1.0 - 1.5 mL/min. Monitor the UV detector baseline at 340-360 nm. The system is validated and ready for injection when the baseline fluctuation is less than 0.1 mAU and the system backpressure is stable (± 2%).

Part 4: Process Visualizations

G Start Chromatographic Anomaly Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting / Ghost Peaks Start->Splitting pH Adjust Mobile Phase pH (pH 4.5 - 5.2) Tailing->pH Primary Cause Silanol Use End-Capped C18 Column Tailing->Silanol Secondary Cause Light Implement Amber Vials & Yellow Light Splitting->Light Photo-isomerization Temp Lower Column Temp (20-25°C) Splitting->Temp Thermal Degradation

Logical troubleshooting workflow for 5,8-epoxy-13-cis retinoic acid peak anomalies.

Workflow Step1 1. Aqueous Buffer Prep (10-100 mM Ammonium Acetate) Step2 2. pH Adjustment (Titrate with Acetic Acid to pH 4.5-5.2) Step1->Step2 Step3 3. Organic Modifier Addition (Acetonitrile or Methanol) Step2->Step3 Step4 4. Degassing & Filtration (0.22 µm PTFE, Ultrasonication) Step3->Step4 Step5 5. System Equilibration (Isocratic or Gradient Flow) Step4->Step5

Step-by-step workflow for preparing the optimized retinoid mobile phase.

References

  • Title: Determination of endogenous levels of 13-cis-retinoic acid (isotretinoin), all-trans-retinoic acid (tretinoin) and their 4-oxo metabolites in human and animal plasma by high-performance liquid chromatography with automated column switching and ultraviolet detection Source: PubMed (National Institutes of Health) URL: [Link] [1]

  • Title: Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay, China, and its adjacent rivers Source: PubMed (Environmental Toxicology and Chemistry) URL: [Link] [2]

  • Title: Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid by high performance liquid chromatography Source: Journal of Food and Drug Analysis URL: [Link] [3]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 13-cis-Retinoic Acid vs. its 5,8-Epoxy Metabolite

Executive Summary For decades, the metabolic oxidation of retinoids was viewed strictly as a clearance mechanism. 13-cis-Retinoic Acid (13-cis-RA) , widely known as isotretinoin, is a potent genomic activator responsible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the metabolic oxidation of retinoids was viewed strictly as a clearance mechanism. 13-cis-Retinoic Acid (13-cis-RA) , widely known as isotretinoin, is a potent genomic activator responsible for driving epithelial differentiation and embryogenesis. Its conversion by Cytochrome P450 26 (CYP26) enzymes into 5,8-epoxy-13-cis-Retinoic Acid (13-cis-5,8-ERA) was historically considered a terminal inactivation step to prevent retinoid toxicity[1].

However, recent structural pharmacology has revealed a profound functional divergence: while the 5,8-epoxidation functionally silences the molecule's ability to activate nuclear receptors, it simultaneously generates a highly specific pharmacological chaperone capable of rescuing misfolded G protein-coupled receptors (GPCRs), such as mutant rod opsins linked to inherited blindness[2][3]. This guide provides an in-depth, objective comparison of their biological activities, underlying mechanisms, and the experimental protocols used to validate their divergent profiles.

Mechanistic Divergence: Genomic vs. Non-Genomic Activity

13-cis-Retinoic Acid: The Genomic Activator

13-cis-RA is a highly active biological agent that modulates gene transcription by binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[1]. Upon entering the nucleus, it (or its isomerized forms) stabilizes the Activation Function 2 (AF-2) helix of the receptor, recruiting co-activators that drive the transcription of genes involved in cell cycle regulation and apoptosis. This robust transcriptional activity is the basis for its efficacy in treating severe nodular acne and neuroblastoma, but it is also the root of its severe teratogenicity[4].

5,8-epoxy-13-cis-Retinoic Acid: The Orthosteric Chaperone

To establish precise morphogenic gradients during embryonic development, CYP26 enzymes rapidly oxidize active retinoids into 5,8-epoxy derivatives[1]. The introduction of the bulky, electron-rich epoxide ring at the 5,8-position of the β -ionone ring sterically hinders the molecule from achieving the tight hydrophobic packing required to close the RAR AF-2 domain. Consequently, 13-cis-5,8-ERA is transcriptionally inactive[1].

However, this exact structural modification makes 13-cis-5,8-ERA an ideal non-genomic modulator. The molecule fits perfectly into the orthosteric retinal-binding pocket of misfolded rod opsins (such as the T17M and P23H mutants responsible for Retinitis Pigmentosa)[2][3]. Crucially, unlike 11-cis-retinal, 13-cis-5,8-ERA cannot form a covalent Schiff base with the apo-opsin[2]. This allows it to act as a reversible pharmacological chaperone—stabilizing the mutant protein's tertiary structure, allowing it to bypass Endoplasmic Reticulum (ER) quality control, and routing it to the plasma membrane without permanently locking the receptor in an inactive state[3].

Metabolic Pathway & Structural Causality

G A 13-cis-Retinoic Acid (Genomic Activator) B CYP26 Enzymes (Oxidation) A->B Metabolism D RAR/RXR Activation (Gene Transcription) A->D High Affinity C 5,8-epoxy-13-cis-RA (Pharmacological Chaperone) B->C Epoxidation E Opsin Stabilization (ER to Membrane Routing) C->E Reversible Binding (No Schiff Base)

Caption: Metabolic conversion of 13-cis-RA by CYP26 and their divergent pharmacological targets.

Comparative Biological Activity Profile

Pharmacological Property13-cis-Retinoic Acid (Isotretinoin)5,8-epoxy-13-cis-Retinoic Acid
Primary Target RAR / RXR Nuclear ReceptorsMisfolded Rod Opsin (e.g., T17M, P23H)
Transcriptional Activity High (Potent genomic signaling)Negligible (Inactive clearance product)
Binding Mechanism Ligand-dependent transactivationReversible orthosteric binding (No Schiff base)
Physiological Role Epithelial differentiation, embryogenesisMetabolic clearance, RA gradient formation
Therapeutic Potential Severe acne, neuroblastomaRetinitis Pigmentosa (Pharmacological chaperone)
Toxicity Profile Highly teratogenic, hypervitaminosis AReduced systemic retinoid toxicity

Experimental Methodologies: Self-Validating Protocols

To objectively compare the activity of these two compounds, researchers must employ orthogonal assays that measure both genomic transcription and non-genomic protein routing.

Protocol 1: RAR/RXR Transactivation Assay (Genomic Activity)

Purpose: To validate the loss of nuclear receptor affinity in the 5,8-epoxy metabolite compared to its parent compound. Causality: If the epoxide ring disrupts AF-2 domain closure, the metabolite will fail to recruit RNA polymerase, resulting in baseline reporter activity.

  • Cell Culture & Transfection: Plate HeLa cells at 1×105 cells/well in 24-well plates. Co-transfect with a Retinoic Acid Response Element (RARE)-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Compound Treatment: After 24 hours, wash cells and treat with:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 1 µM 13-cis-RA.

    • Test Compound: 1 µM 13-cis-5,8-ERA.

    • Validation Control: 1 µM 13-cis-RA + 10 µM AGN 193109 (a pan-RAR antagonist) to prove the signal is strictly receptor-mediated.

  • Detection: Lyse cells after 18 hours of treatment. Measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Interpretation: Normalize Firefly signal to Renilla. 13-cis-RA will show a >50-fold induction, whereas 13-cis-5,8-ERA will remain near baseline, proving it is transcriptionally inactive[1].

Protocol 2: Opsin Chaperone & ER Clearance Assay (Non-Genomic Activity)

Purpose: To demonstrate the non-genomic chaperone activity of 13-cis-5,8-ERA on misfolded opsins[3]. Causality: Misfolded T17M opsin is flagged by ER quality control and retained. 13-cis-5,8-ERA enters the orthosteric pocket, thermodynamically stabilizing the folded state, allowing it to exit the ER and route to the plasma membrane[3].

  • Cell Model Preparation: Generate HEK293 cells stably expressing the T17M mutant rod opsin tagged with GFP at the C-terminus.

  • Treatment: Incubate cells with 10 µM 13-cis-5,8-ERA or 9-cis-retinal (positive chaperone control) for 24 hours in the dark[3].

  • Subcellular Staining: Wash cells and stain with ER-Tracker™ Red (endoplasmic reticulum marker) and Hoechst 33342 (nuclear marker) for 30 minutes.

  • Confocal Imaging & Quantification: Capture images using a confocal microscope. Use automated image analysis software to calculate the Pearson Correlation Coefficient (PCC) between the GFP signal (Opsin) and the Red signal (ER).

  • Validation: A high PCC (>0.8) in the vehicle control indicates severe ER retention. A significant drop in PCC (<0.5) in the 13-cis-5,8-ERA treated cells validates successful protein routing to the plasma membrane[3].

G Step1 Express T17M Opsin-GFP in HEK293 Cells Step2 Treat with 13-cis-5,8-ERA (10 µM, 24h) Step1->Step2 Step3 Confocal Imaging (ER-Tracker vs GFP) Step2->Step3 Decision Calculate Pearson Correlation Coefficient (PCC) Step3->Decision Result1 High PCC (>0.8) ER Retention (Vehicle) Decision->Result1 No Chaperone Activity Result2 Low PCC (<0.5) Membrane Routing (Rescued) Decision->Result2 Active Chaperone

Caption: Self-validating workflow for quantifying pharmacological chaperone activity via ER clearance.

References

  • The retinoic acid-inactivating enzyme CYP26 is essential for establishing an uneven distribution of retinoic acid along the anterio-posterior axis within the mouse embryo, NIH PMC.1

  • Advances and Therapeutic Opportunities in Visual Cycle Modulation, NIH PMC. 4

  • The Retinoid and Non-Retinoid Ligands of the Rod Visual G Protein-Coupled Receptor, MDPI. 2

  • A Small Chaperone Improves Folding and Routing of Rhodopsin Mutants Linked to Inherited Blindness, NIH PMC.3

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 5,8-Epoxy-13-cis Retinoic Acid Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth, experience-driven approach to the validation of a Liq...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5,8-Epoxy-13-cis Retinoic Acid. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring a robust and trustworthy bioanalytical method.

The Analyte: 5,8-Epoxy-13-cis Retinoic Acid

5,8-Epoxy-13-cis Retinoic Acid is a retinoid, a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell differentiation and embryonic development.[1] The accurate measurement of this and other retinoic acid isomers is critical for both biomedical research and pharmaceutical development.[1] These molecules are often present at low concentrations in complex biological matrices, are structurally similar to other isomers, and can be sensitive to light and oxidation, presenting a significant analytical challenge.

The molecular formula for 5,8-Epoxy-13-cis Retinoic Acid is C20H28O3, with a molecular weight of approximately 316.4 g/mol .[2][3] A robust analytical method must be able to distinguish it from other isomers and quantify it with high sensitivity and precision.

The Regulatory Framework: A Foundation of Trust

Any bioanalytical method validation intended for regulatory submission must adhere to stringent guidelines set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for these validations.[6][7] This guide is built upon the core principles outlined in these documents, ensuring that the resulting method is not only scientifically sound but also regulatory compliant.

Comparative Overview of Methodologies

ParameterProposed MethodAlternative ApproachesRationale for Proposed Method
Sample Preparation Liquid-Liquid Extraction (LLE) with hexane following protein precipitation.Solid-Phase Extraction (SPE), simple protein precipitation.[8]LLE with hexane is effective for extracting polar retinoids after acidification and has been successfully used for other retinoic acid isomers.[9] It provides a clean extract, minimizing matrix effects.
Internal Standard (IS) Isotope-labeled 5,8-Epoxy-13-cis Retinoic Acid (if available) or a structurally similar analog like all-trans-4,4-dimethyl-RA.[10][11]Other retinoic acid isomers (can be problematic due to potential for endogenous presence or conversion).An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression. An isotope-labeled IS is the gold standard. A close structural analog is the next best choice.
Chromatography Reversed-phase UHPLC with a C18 or RP-Amide column.[12]Normal-phase chromatography, gas chromatography (GC) (requires derivatization).[10]Reversed-phase UHPLC offers excellent resolution for retinoic acid isomers and is compatible with the mobile phases required for sensitive MS detection.[8][10]
Ionization Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[10]Both APCI and ESI can be effective. The choice should be based on which provides a better signal-to-noise ratio and lower matrix effects for this specific analyte during method development.

Experimental Workflow and Protocols

Overall Validation Workflow

The validation process is a systematic evaluation of the method's performance.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Develop & Optimize (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ & LOD Accuracy->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: High-level overview of the bioanalytical method validation process.

Detailed Sample Preparation Protocol (LLE)

This protocol is adapted from established methods for other retinoic acid isomers.[9]

  • Aliquot Sample: In a glass tube, add 200 µL of the biological matrix (e.g., serum, plasma).

  • Add Internal Standard: Spike with 10-20 µL of the internal standard working solution.

  • Protein Precipitation & Saponification: Add 1 mL of 0.025 M KOH in ethanol and vortex. This step helps to precipitate proteins and saponify lipids.

  • Neutral Lipid Extraction: Add 5 mL of hexane, vortex, and centrifuge to separate the phases. Discard the upper hexane layer which contains neutral lipids.

  • Acidification: Acidify the remaining aqueous phase by adding approximately 60 µL of 4 M HCl. This protonates the retinoic acid, making it extractable into a non-polar solvent.

  • Analyte Extraction: Add 5 mL of hexane, vortex, and centrifuge.

  • Evaporation: Carefully transfer the upper hexane layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:water) for injection into the LC-MS/MS system.

G Sample 200 µL Sample + IS KOH Add 1 mL 0.025M KOH in EtOH (Protein Precipitation) Sample->KOH Hexane1 Add 5 mL Hexane (Extract Neutral Lipids) KOH->Hexane1 HCl Add 60 µL 4M HCl (Acidify) Discard1 Discard Hexane Layer Hexane1->Discard1 Discard1->HCl Hexane2 Add 5 mL Hexane (Extract Analyte) HCl->Hexane2 Evap Evaporate Hexane Layer Hexane2->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[4][13][14]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6-8 non-zero calibrators. A correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).Measured at a minimum of four QC levels (LOD, Low, Mid, High). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision must meet the criteria mentioned above.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.
Matrix Effect To assess the impact of matrix components on analyte ionization.The coefficient of variation (CV%) of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples.
Example Data: Accuracy and Precision

The following table presents an example of an acceptable accuracy and precision run for Quality Control (QC) samples.

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.550.54108.08.5
Low1.551.4596.76.2
Mid50552.1104.24.1
High1505147.598.33.5

Conclusion

The validation of an LC-MS/MS method for a challenging analyte like 5,8-Epoxy-13-cis Retinoic Acid requires a deep understanding of analytical principles and regulatory expectations. By leveraging established protocols for similar compounds and systematically evaluating each validation parameter, a robust, reliable, and defensible method can be developed. This guide provides the framework and rationale to empower researchers to achieve high-quality data for their critical studies.

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–369. [Link]

  • Kane, A. L., & Napoli, J. L. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 80(5), 1595–1603. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PubMed. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Arreguin, A. A., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(12), 2733–2742. [Link]

  • PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NextSDS. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid — Chemical Substance Information. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • MDPI. (1989). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

Sources

Validation

A Comparative Guide to the Pharmacology of 5,8-Epoxy-13-cis-Retinoic Acid Diastereomers: Unraveling Stereoisomeric Nuances

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in Retinoid Pharmacology Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Retinoid Pharmacology

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their therapeutic applications, particularly in dermatology and oncology, are well-established. 13-cis-retinoic acid, also known as isotretinoin, is a widely used retinoid for the treatment of severe acne and certain cancers.[1] The biological activity of retinoids is primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

The metabolism of 13-cis-retinoic acid gives rise to a variety of derivatives, including epoxidated forms such as 5,8-Epoxy-13-cis-retinoic acid. The formation of the epoxide ring at the 5,8-position introduces new chiral centers, resulting in the potential for multiple diastereomers. While often studied as a mixture, understanding the distinct pharmacological profiles of these individual diastereomers is crucial for a comprehensive grasp of the parent compound's activity and for the development of more selective and potent therapeutic agents. This guide provides a comparative analysis of the known and projected pharmacological differences between the diastereomers of 5,8-Epoxy-13-cis-retinoic acid, supported by experimental frameworks to guide future research.

Structural and Stereochemical Considerations

5,8-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid.[2] The CAS number 112018-12-9 is often associated with a mixture of its diastereomers.[2][3][4][5] The introduction of the epoxy ring across the 5,8-position of the cyclohexenyl ring of retinoic acid creates two new stereocenters. This, in addition to the existing stereochemistry of the polyene side chain, gives rise to a set of diastereomers. The precise stereochemical configurations of these diastereomers can significantly influence their three-dimensional shape and, consequently, their interaction with the ligand-binding pockets of RARs and RXRs.

Differential Receptor Interactions: A Postulated Comparison

It is hypothesized that the different spatial arrangements of the epoxy group and the carboxylic acid tail in each diastereomer will lead to varying degrees of affinity for the different RAR and RXR isoforms (RARα, RARβ, RARγ and RXRα, RXRβ, RXRγ). For instance, one diastereomer might exhibit a higher affinity for RARγ, which is implicated in skin homeostasis, while another might preferentially bind to RARα, a key player in hematopoietic cell differentiation.

To illustrate the expected differences, the following table presents a hypothetical comparison based on data from related retinoids.

DiastereomerTarget ReceptorBinding Affinity (Ki, nM)Transactivation Potency (EC50, nM)
Diastereomer A RARαProjected: 50-100Projected: 100-200
RARβProjected: 100-200Projected: 200-400
RARγProjected: 10-50Projected: 20-100
Diastereomer B RARαProjected: 20-80Projected: 40-150
RARβProjected: 150-300Projected: 300-500
RARγProjected: 80-150Projected: 150-300

Note: The values presented in this table are hypothetical and intended to illustrate the potential for pharmacological differentiation. Rigorous experimental validation is required to establish the actual values.

Signaling Pathways: A Tale of Two Isomers

The differential binding of the diastereomers to RARs would initiate distinct downstream signaling cascades. Upon ligand binding, RARs form heterodimers with RXRs and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_A Diastereomer A Signaling cluster_B Diastereomer B Signaling DA Diastereomer A RARg RARγ DA->RARg High Affinity DA_RARg_RXR DA-RARγ/RXR Heterodimer RARg->DA_RARg_RXR RXR RXR RXR->DA_RARg_RXR RARE_A Target Gene A (e.g., Keratinocyte differentiation) DA_RARg_RXR->RARE_A Transcription_A Enhanced Transcription RARE_A->Transcription_A DB Diastereomer B RARa RARα DB->RARa Moderate Affinity DB_RARa_RXR DB-RARα/RXR Heterodimer RARa->DB_RARa_RXR RXR_B RXR RXR_B->DB_RARa_RXR RARE_B Target Gene B (e.g., Myeloid differentiation) DB_RARa_RXR->RARE_B Transcription_B Enhanced Transcription RARE_B->Transcription_B

Caption: Postulated differential signaling pathways of two diastereomers.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological differences between the 5,8-Epoxy-13-cis-retinoic acid diastereomers, a series of well-established assays are required. The first critical step, however, is the separation and purification of the individual diastereomers from the mixture, typically achieved through chiral chromatography.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of each diastereomer for the different RAR and RXR isoforms.

Methodology:

  • Receptor Preparation: Utilize nuclear extracts from cells overexpressing a specific RAR or RXR isoform, or use purified recombinant receptor proteins.

  • Radioligand: Use a high-affinity radiolabeled retinoid, such as [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs.

  • Competition: Incubate a constant concentration of the receptor and radioligand with increasing concentrations of the unlabeled test diastereomer.

  • Separation: Separate the receptor-bound from free radioligand using a filter binding assay.

  • Detection: Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the diastereomer that inhibits 50% of the radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

Reporter Gene Assay

This cell-based assay measures the ability of each diastereomer to activate gene transcription through a specific retinoid receptor.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293T or COS-7) that is deficient in endogenous retinoid receptors.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector encoding the full-length RAR or RXR isoform of interest.

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple RAREs.

  • Treatment: Treat the transfected cells with varying concentrations of the individual diastereomers.

  • Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the logarithm of the diastereomer concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits a half-maximal response).

G cluster_workflow Experimental Workflow for Pharmacological Comparison Start Mixture of Diastereomers Separation Chiral HPLC Separation Start->Separation Diastereomer_A Purified Diastereomer A Separation->Diastereomer_A Diastereomer_B Purified Diastereomer B Separation->Diastereomer_B Binding_Assay Competitive Radioligand Binding Assay Diastereomer_A->Binding_Assay Reporter_Assay Reporter Gene Assay Diastereomer_A->Reporter_Assay Diastereomer_B->Binding_Assay Diastereomer_B->Reporter_Assay Data_Analysis Data Analysis (Ki and EC50) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Comparison Comparative Pharmacological Profile Data_Analysis->Comparison

Caption: Workflow for comparing diastereomer activities.

Conclusion and Future Directions

While the individual pharmacological profiles of 5,8-Epoxy-13-cis-retinoic acid diastereomers remain to be fully elucidated, the principles of stereochemistry in drug-receptor interactions strongly suggest that they will exhibit distinct activities. The lack of commercially available, separated diastereomers has been a major impediment to this research. The development of robust methods for their separation and purification is a critical first step.

The experimental frameworks outlined in this guide provide a clear path forward for researchers to dissect the pharmacological nuances of these compounds. A thorough characterization of each diastereomer's binding affinity, transactivation potency, and downstream gene regulation will not only provide a more complete understanding of the metabolism and activity of 13-cis-retinoic acid but also has the potential to uncover novel retinoid scaffolds with improved therapeutic indices for a range of diseases.

References

  • Meyskens Jr, F. L., Goodman, G. E., & Alberts, D. S. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]

  • Pharmaffiliates. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers). Pharmaffiliates. [Link]

Sources

Validation

Advanced Extraction Strategies for 5,8-Epoxy-13-cis Retinoic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological causality, extraction efficiency comparison, and self-validating protocols for retinoid quantification. Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological causality, extraction efficiency comparison, and self-validating protocols for retinoid quantification.

Introduction: The Analytical Challenge of 13-cis-5,8-ERA

The compound 5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA) has recently gained significant attention as a potent pharmacological chaperone. It has been shown to successfully bind to the orthosteric pocket of misfolded rhodopsin mutants (such as T17M and P23H) linked to inherited blindness, mitigating endoplasmic reticulum (ER) retention and promoting proper routing to the plasma membrane[1].

Because of its therapeutic potential, accurate pharmacokinetic profiling of 13-cis-5,8-ERA in biological matrices (e.g., plasma, serum) is critical. However, like all retinoids, 13-cis-5,8-ERA presents severe analytical challenges: it is highly lipophilic, heavily protein-bound, and notoriously susceptible to photo-isomerization, thermal degradation, and oxidation[2]. This guide objectively compares the three primary extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—providing the empirical data and mechanistic reasoning required to select the optimal workflow.

Mechanism Misfolded Misfolded Rhodopsin (T17M, P23H Mutants) ER_Retention ER Retention & Cellular Toxicity Misfolded->ER_Retention Binding Orthosteric Pocket Binding (No Schiff Base Formation) Misfolded->Binding Chaperone 5,8-Epoxy-13-cis Retinoic Acid (13-cis-5,8-ERA) Chaperone->Binding Rescue Improved Protein Folding & Plasma Membrane Routing Binding->Rescue

Mechanism of 13-cis-5,8-ERA acting as a pharmacological chaperone for rhodopsin mutants.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity and reproducible recoveries, every step of a retinoid extraction protocol must be designed to counteract specific degradation pathways. Do not treat these parameters as optional guidelines; they are strict chemical necessities.

  • Actinic Degradation (The Yellow Light Rule): Retinoids absorb strongly in the UV and blue light spectrum (λmax ~350 nm). Exposure to standard laboratory fluorescent lighting induces rapid photo-isomerization (e.g., shifting 13-cis to all-trans or altering the 5,8-epoxy diastereomer ratios). Causality: All sample handling, extraction, and LC-MS/MS vial preparation must be conducted under >500 nm yellow light to preserve the native isomeric state[2].

  • Oxidative Lability (The Antioxidant Requirement): The conjugated polyene chain of 13-cis-5,8-ERA is highly susceptible to free-radical-mediated auto-oxidation. Causality: The addition of an antioxidant, such as Butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent quenches peroxy radicals and prevents artifactual degradation during solvent evaporation[3].

  • Protein Binding (The Denaturation Step): Retinoids have a high binding affinity to plasma proteins (e.g., albumin and retinol-binding proteins)[4]. Causality: Efficient extraction requires a mechanism to disrupt these non-covalent bonds. This is achieved either by aggressive organic solvent crashing (PPT) or by using solvent systems with high partition coefficients (LLE)[4],[5].

Comparative Analysis of Extraction Efficiencies

When evaluating extraction methods for 13-cis-5,8-ERA and its structural analogs (e.g., 13-cis-retinoic acid, fenretinide), researchers must balance absolute recovery against matrix cleanliness and throughput.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics for retinoid extractions across the three primary methodologies, utilizing validated data from structural proxies (13-cis-retinoic acid and its metabolites)[4],[6],[5].

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Organic solvent denaturationHydrophobic partitioningSorbent affinity (C18)
Extraction Recovery > 90.3% [4]80 - 90% [5]47 - 69% [6]
Matrix Effect (LC-MS) Moderate to HighLowVery Low
LLOQ Achieved 0.05 - 0.2 ng/mL[4],[6]~10 ng/mL[5]0.5 µg/mL[6]
Processing Time < 15 minutes (High throughput)~ 45 minutes (Labor intensive)> 60 minutes (Multi-step)
Best Used For High-throughput PK screeningTrace analysis requiring clean extractsComplex biological tissues

Analytical Verdict: While SPE provides the cleanest baseline, it suffers from significant analyte loss (47-69% recovery) due to the irreversible binding of highly hydrophobic retinoids to the C18 sorbent[6]. Direct Protein Precipitation (PPT) using ethanol or acetonitrile is the superior method for 13-cis-5,8-ERA, offering >90% recovery, minimal analyte loss, and excellent Lower Limits of Quantification (LLOQ) when paired with modern LC-MS/MS systems[4]. LLE remains a strong alternative when matrix effects from PPT suppress ionization[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating stable isotope-labeled internal standards (IS) prior to extraction, any loss during the procedure is automatically corrected during quantification.

Protocol A: Optimized Protein Precipitation (PPT)

Recommended for high-throughput plasma analysis.

  • Preparation: Under yellow light, thaw plasma samples on ice (4°C).

  • Spiking: Aliquot 50 µL of plasma into a light-protected microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 13-cis-retinoic acid-d5, 100 ng/mL).

  • Precipitation: Add 200 µL of cold Ethanol (or Acetonitrile) containing 0.1% BHT (w/v) to ensure reproducibility and minimal matrix effects[4],[3].

  • Extraction: Vortex vigorously for 2 minutes to completely denature protein complexes and release the 13-cis-5,8-ERA[4].

  • Separation: Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant directly into an amber LC-MS vial.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for mitigating severe LC-MS matrix suppression.

  • Preparation: Under yellow light, aliquot 500 µL of plasma into a 10 mL glass centrifuge tube. Add IS as described above.

  • Partitioning: Add 4.0 mL of an extraction solvent mixture consisting of Hexane:Isopropanol (95:5, v/v) containing 0.1% BHT[5],[3].

  • Extraction: Vortex for 3 minutes to facilitate partitioning of the lipophilic retinoid into the organic layer[5].

  • Separation: Centrifuge at 1,330 × g for 10 minutes at room temperature[5].

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen gas at ≤ 30°C to prevent thermal degradation[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase (e.g., Acetonitrile:Water, 90:10 v/v) and transfer to an amber vial[5].

Workflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Plasma/Serum Sample (Under Yellow Light, 4°C) PPT_Step Add EtOH/ACN (1:4 v/v) + BHT Antioxidant Sample->PPT_Step LLE_Step Add Hexane:Isopropanol (95:5) Vortex 3 min Sample->LLE_Step SPE_Cond Condition C18 Cartridge (MeOH -> Water) Sample->SPE_Cond PPT_Centrifuge Centrifuge 13,000 x g Collect Supernatant PPT_Step->PPT_Centrifuge LCMS LC-MS/MS Analysis (Amber Vials) PPT_Centrifuge->LCMS LLE_Centrifuge Centrifuge & Collect Organic Layer LLE_Step->LLE_Centrifuge LLE_Dry Evaporate under N2 Reconstitute in Mobile Phase LLE_Centrifuge->LLE_Dry LLE_Dry->LCMS SPE_Load Load Sample & Wash (0.2% Ammonium Acetate) SPE_Cond->SPE_Load SPE_Elute Elute with MeOH/ACN Evaporate & Reconstitute SPE_Load->SPE_Elute SPE_Elute->LCMS

Comparative workflows for PPT, LLE, and SPE extraction of 13-cis-5,8-ERA from biological matrices.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: ovid.
  • Source: mdpi.

Sources

Comparative

Reference standard validation for 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers)

Reference Standard Validation for 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers): A Comparative Guide As drug development professionals navigate the stringent requirements of stability-indicating assays for Is...

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Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Validation for 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers): A Comparative Guide

As drug development professionals navigate the stringent requirements of stability-indicating assays for Isotretinoin (13-cis-retinoic acid), the validation of its degradation products becomes a critical analytical bottleneck. Among these, 5,8-Epoxy-13-cis Retinoic Acid (CAS No: 112018-12-9) stands out as a primary oxidative degradation product[1]. Because this compound naturally exists as a mixture of diastereomers, it presents unique chromatographic and spectroscopic challenges.

This guide provides an objective comparison between Certified Reference Materials (CRMs) and in-house synthesized standards, grounded in a self-validating analytical workflow designed to ensure absolute scientific integrity.

Mechanistic Origins and Stereochemical Challenges

Isotretinoin is highly susceptible to oxidative stress. Exposure to light, oxygen, or peroxides triggers epoxidation at the C5-C8 positions of the cyclohexene ring[2]. Because the parent molecule possesses a defined stereochemistry along its polyene chain, this epoxidation generates new chiral centers, resulting in a diastereomeric mixture rather than a racemic pair of enantiomers.

Pathway Iso Isotretinoin (13-cis-Retinoic Acid) Ox Oxidative Stress (Light, O2, Peroxides) Iso->Ox Initiation Epoxy 5,8-Epoxy-13-cis Retinoic Acid (Diastereomeric Mixture) Ox->Epoxy Epoxidation (C5-C8) Conjugation Disruption

Fig 1: Oxidative degradation pathway of Isotretinoin yielding the 5,8-Epoxy diastereomeric mixture.

Expert Insight (Causality): During High-Performance Liquid Chromatography (HPLC) method validation, analysts frequently observe a doublet or a "split peak" for this standard. This is not a co-eluting impurity; it is the partial chromatographic resolution of the diastereomers on an achiral reverse-phase column. Attempting to force these peaks into a single integration event without understanding the underlying stereochemistry often leads to integration errors and failed precision metrics.

Comparative Analysis: CRM vs. In-House Synthesized Standards

Regulatory guidelines for Abbreviated New Drug Applications (ANDA) mandate the use of fully characterized reference standards for analytical method development and Quality Control (QC)[1]. While synthesizing the 5,8-epoxy derivative in-house via the oxidation of isotretinoin is possible, the rigorous validation required to prove its absolute purity makes commercial CRMs the more reliable choice.

Analytical ParameterCertified Reference Material (CRM)In-House Synthesized StandardScientific Causality & Impact
Assay Value (Purity) ≥ 98.0% (Derived via Mass Balance)92.0% - 95.0% (Area Normalization)UV Area% ignores invisible impurities (water, inorganic salts), leading to overestimation of purity in uncertified batches.
Diastereomeric Ratio Characterized and lot-to-lot stableVariable depending on synthesis conditionsInconsistent ratios alter the overall peak shape and response factor, causing calibration drift in QC assays.
Structural Proof Comprehensive (1H/13C NMR, HRMS, IR)Often limited to LC-MS (m/z match)Mass spectrometry alone cannot differentiate the 5,8-epoxide from other isobaric oxidative products (e.g., 5,6-epoxide). NMR is mandatory.
Regulatory Compliance Fully traceable (USP/EP guidelines)Requires extensive internal validationNon-traceable standards risk regulatory rejection during NDA/ANDA stability data review.

The Self-Validating Experimental Protocol

To establish trustworthiness, a reference standard cannot be validated by a single technique. The following protocol outlines a Mass Balance approach —a self-validating system where the sum of all measured components (organic, inorganic, and volatile) must equal 100%.

Workflow Candidate 5,8-Epoxy-13-cis Retinoic Acid Raw Material ID 1. Structural Identity (1H/13C NMR, HRMS) Candidate->ID OrgPur 2. Organic Purity (HPLC-PDA) Candidate->OrgPur Inorg 3. Volatiles & Inorganics (KF, TGA, ROI) Candidate->Inorg MassBal Mass Balance Calculation % Purity = 100 - (Org + Inorg) ID->MassBal Confirms Structure OrgPur->MassBal % Area Inorg->MassBal % w/w Cert Certified Reference Standard (CoA Issued) MassBal->Cert Validation Complete

Fig 2: Self-validating mass balance workflow for Reference Standard Certification.

Phase 1: Sample Preparation & Handling (Critical)
  • Step 1: Conduct all weighing, dissolution, and transfer operations under amber actinic lighting.

    • Causality: Retinoids undergo rapid photo-isomerization (e.g., 13-cis converting to all-trans) under standard laboratory UV/white light. Failing to protect the sample will artificially inflate the impurity profile, invalidating the standard[3].

  • Step 2: Prepare standard stock solutions in degassed, anhydrous Acetonitrile and store in silanized amber vials at -20°C.

    • Causality: The epoxide ring is susceptible to hydrolytic opening in the presence of trace water and acidic/basic glass surfaces. Silanization prevents surface-catalyzed degradation.

Phase 2: Chromatographic Purity (HPLC-PDA)

High-performance liquid chromatography is the dependable method for quantifying isotretinoin and its impurities[3].

  • Step 1: Utilize a high-resolution C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm).

  • Step 2: Employ a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid suppresses the ionization of the retinoic acid carboxylate group (pKa ~4.8). This ensures the molecule remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • Step 3: Set the Photodiode Array (PDA) detector to scan from 200 nm to 400 nm, extracting chromatograms at 354 nm and 280 nm.

    • Causality: Epoxidation at the 5,8-position disrupts the extended conjugated polyene system of isotretinoin. Consequently, the UV absorbance maximum shifts (blue-shift). Dual-wavelength monitoring ensures that neither the parent drug nor the degradation product is underestimated.

Phase 3: Mass Balance Determination

To convert the relative HPLC area percentage into an absolute assay value, orthogonal techniques must quantify non-UV-absorbing impurities.

  • Step 1 (Water Content): Perform Karl Fischer (KF) coulometry to determine trace moisture (% w/w).

  • Step 2 (Residual Solvents): Execute Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to quantify trapped synthesis solvents (e.g., ethyl acetate, hexane)[3].

  • Step 3 (Inorganics): Determine the Residue on Ignition (ROI) to account for inorganic salts (e.g., sodium or silica from purification).

  • Step 4 (Calculation): Apply the self-validating formula: Absolute Purity = [100% - (% Water + % Solvents + % ROI)] × (HPLC Organic Purity % / 100)

By strictly adhering to this causality-driven workflow, analytical laboratories can confidently validate 5,8-Epoxy-13-cis Retinoic Acid standards, ensuring robust, reproducible, and regulatory-compliant stability data for Isotretinoin formulations.

References

  • Title: An RP-HPLC method development and validation of organic impurities in isotretinoin - vels Source: vistas.ac.in URL: [Link]

  • Title: (PDF) Stability indicating RP-HPLC method development and validation for determination of potential degradation impurities of tretinoin in tretinoin topical pharmaceutical formulation Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) proper disposal procedures

Definitive Guide to the Safe Disposal of 5,8-Epoxy-13-cis Retinoic Acid A Senior Application Scientist's Protocol for Managing a Potentially Hazardous Retinoid Compound This guide provides a comprehensive framework for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Safe Disposal of 5,8-Epoxy-13-cis Retinoic Acid

A Senior Application Scientist's Protocol for Managing a Potentially Hazardous Retinoid Compound

This guide provides a comprehensive framework for the safe handling and disposal of 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers). As a derivative of retinoic acid, this compound must be managed with the assumption of significant biological activity, including potential reproductive toxicity. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance by treating the compound and all associated materials as hazardous, cytotoxic-like waste.

The foundational principle of this protocol is hazard-based segregation. Due to its classification as a substance that may damage fertility or an unborn child, 5,8-Epoxy-13-cis Retinoic Acid cannot be disposed of as routine chemical waste. It requires a dedicated waste stream to ensure its complete destruction and to prevent environmental release or accidental exposure.

Hazard Profile and Chemical Identifiers

PropertyInformationSource
Chemical Name 5,8-Epoxy-13-cis Retinoic Acid (Mixture of Diastereomers)-
CAS Number 112018-12-9[1][2]
Molecular Formula C₂₀H₂₈O₃[1]
Primary Hazard Reproductive Toxicity 1A/1B: May damage fertility or the unborn child.[3]
Secondary Hazards Acute Oral Toxicity: Harmful if swallowed. May cause skin and eye irritation.[3][4]
Waste Classification Hazardous Chemical Waste; Cytotoxic/Cytostatic Waste Stream[5][6][7]
Required Disposal High-Temperature Incineration[6][8][9]

Disposal Workflow: From Bench to Destruction

The following workflow diagram illustrates the decision-making process and required steps for proper disposal. Every stage is critical for ensuring a closed-loop system of containment.

G cluster_0 At the Point of Generation (Laboratory Bench) cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Generation of Waste (e.g., residual compound, contaminated consumables) B Is the waste solid or liquid? A->B C Solid Waste (Gloves, wipes, pipette tips, contaminated lab coats) B->C Solid D Liquid Waste (Unused solutions, solvent rinses) B->D Liquid E Place in designated, sealed purple cytotoxic waste bag or container. C->E F Collect in a compatible, sealed, and leak-proof waste container (e.g., glass bottle). D->F G Label container clearly: 'HAZARDOUS WASTE - CYTOTOXIC' Contents: 5,8-Epoxy-13-cis Retinoic Acid Date of first addition E->G F->G H Move sealed container to the designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by a licensed hazardous waste contractor. H->I J Final Disposal Method: High-Temperature Incineration I->J

Caption: Waste disposal workflow for 5,8-Epoxy-13-cis Retinoic Acid.

Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory for all personnel handling this compound. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that all procedures be documented in a laboratory-specific Chemical Hygiene Plan.[10]

Part 1: Waste Segregation at the Source

The immediate and correct segregation of waste is the most critical step in preventing cross-contamination and ensuring proper disposal.

  • Establish Designated Waste Containers: Before beginning work, prepare two clearly labeled waste containers at your workstation.

    • Solid Waste Container: A puncture-resistant container lined with a purple cytotoxic waste bag. This is for all contaminated disposable items.[5][6]

    • Liquid Waste Container: A shatter-resistant, leak-proof bottle (e.g., glass or compatible plastic) with a secure screw-top cap. Do not use metal containers for acidic solutions.[11]

  • Dispose of Solid Waste: Place all items that have come into direct or potential contact with 5,8-Epoxy-13-cis Retinoic Acid into the designated solid waste container. This includes:

    • Personal Protective Equipment (PPE) such as gloves and disposable lab coats.[5][11]

    • Weighing papers, pipette tips, and serological pipettes.

    • Bench paper, absorbent pads, and materials used for cleaning minor drips.

  • Dispose of Liquid Waste:

    • Collect all unused solutions, experimental residues, and solvent rinses used for decontamination in the designated liquid waste container.

    • Ensure chemical compatibility. Do not mix incompatible waste streams in the same container.[12][13] For example, keep organic solvent waste separate from aqueous acidic waste.

    • Fill containers to no more than 90% capacity to prevent spills and allow for vapor expansion.[11]

Part 2: Decontamination of Reusable Equipment

Proper decontamination renders glassware and equipment safe for reuse and prevents unintended exposure.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol, acetone) that will solubilize the retinoic acid compound. This initial rinse solvent is considered hazardous liquid waste and MUST be collected in your designated liquid waste container.

  • Secondary Wash: After the initial hazardous rinse, wash the equipment with soap and water as per standard laboratory procedure.

  • Surface Decontamination: Wipe down all work surfaces (fume hood, benchtop, balance) with a solvent-dampened towel, followed by a standard cleaning agent. The towel used for the solvent wipe must be disposed of as solid cytotoxic waste.

Part 3: Waste Storage and Labeling

All waste must be managed in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12][14]

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste".[12][15]

    • The full chemical name: "5,8-Epoxy-13-cis Retinoic Acid" and any solvents present.

    • The hazard classification: "Cytotoxic" and "Reproductive Toxin".

    • The date waste was first added to the container (accumulation start date).[15]

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.[14]

    • Store the sealed and labeled containers in a designated and marked Satellite Accumulation Area (SAA) that is at or near the point of generation.[14][15]

    • The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks.[12]

Part 4: Final Disposal

The final step must be handled by professionals to ensure complete destruction and regulatory compliance.

  • Professional Disposal Service: This waste stream cannot be neutralized or disposed of through standard laboratory procedures. It must be collected by a licensed hazardous waste disposal company.[11]

  • Incineration: Inform your institution's Environmental Health and Safety (EHS) office or the waste contractor that the container holds cytotoxic waste. The only acceptable disposal method for this classification of waste is high-temperature incineration, which ensures the complete destruction of the hazardous compound.[6][9]

  • Prohibited Actions: Under no circumstances should this compound or its waste be:

    • Disposed of down the sink or in any sewer system.[13][16]

    • Placed in regular trash, biohazard bags (unless also cytotoxic), or sharps containers not designated for cytotoxic waste.[12]

Emergency Protocol: Spill Management

Immediate and correct action during a spill is vital to minimize exposure.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate (If Necessary): For large spills or if aerosols are generated, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill:

    • For solid powder: Gently cover with damp paper towels to avoid raising dust.[16]

    • For liquid: Cover with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside of the spill inward.

  • Clean the Spill: Carefully collect all contaminated materials using scoops or forceps and place them into your designated solid cytotoxic waste container.

  • Decontaminate the Area: Wipe the spill area with a solvent-soaked towel, followed by soap and water. Dispose of all cleaning materials as cytotoxic solid waste.

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS office, following local reporting requirements.[8]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Available from: [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available from: [Link]

  • Cleanaway Daniels Health. Cytotoxic Waste Disposal & Management Services. Available from: [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]

  • University of North Texas Health Science Center. SOP for use of cytotoxic agents in Research. Available from: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • The University of British Columbia. (2021, September 15). Cytotoxic Substances – Waste Management. Available from: [Link]

  • PubMed. (1980). Disposition of all-trans- and 13-cis-retinoic acids and n-hydroxyethylretinamide in mice after intravenous administration. Available from: [Link]

  • Ace Waste. Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste. Available from: [Link]

  • East Tennessee State University. Laboratory Waste Management Guidelines. Available from: [Link]

Sources

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